Product packaging for Zirconium ammonium carbonate(Cat. No.:)

Zirconium ammonium carbonate

Cat. No.: B13403490
M. Wt: 307.33 g/mol
InChI Key: PVBGYEYPRBAAIH-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Zirconium Ammonium Carbonate (AZC) is a soluble, alkaline salt of zirconium known for its effective crosslinking and insolubilizing properties, making it a valuable compound in both industrial and materials science research . Its primary mechanism of action involves a controlled decomposition where, upon drying and loss of water, the AZC molecule becomes unstable and releases CO₂, creating active zirconium sites . These sites readily coordinate with available functional groups, such as the carboxyl groups found in binders like starch, CMC, and latex, or hydroxyl groups in polymers like polyvinyl alcohol (PVA) . When different polymer molecules interact with multiple sites on the same AZC chain, a robust crosslinked network is formed, significantly enhancing the water resistance and durability of the treated material . In application, AZC is extensively used as a waterproofing and insolubilizing agent in the paper industry, where it greatly improves the wet rub resistance and printing properties of coating paper . It operates effectively across a wide pH range and is characterized by its fast curing and easy handling . Beyond papermaking, its utility extends to diverse fields; it serves as a stabilizer in coatings and surface treatments for corrosion resistance, a precursor for synthesizing zirconium-based catalysts and other advanced materials like zirconia ceramics, and an additive in ceramic glazes and glass formulations to enhance thermal stability and strength . This product is intended for research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8N2O9Zr B13403490 Zirconium ammonium carbonate

Properties

Molecular Formula

C3H8N2O9Zr

Molecular Weight

307.33 g/mol

IUPAC Name

diazanium;zirconium(4+);tricarbonate

InChI

InChI=1S/3CH2O3.2H3N.Zr/c3*2-1(3)4;;;/h3*(H2,2,3,4);2*1H3;/q;;;;;+4/p-4

InChI Key

PVBGYEYPRBAAIH-UHFFFAOYSA-J

Canonical SMILES

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[NH4+].[NH4+].[Zr+4]

Origin of Product

United States

Synthetic Methodologies and Preparation Principles of Zirconium Ammonium Carbonate

Conventional Chemical Synthesis Routes

Conventional methods for producing zirconium ammonium (B1175870) carbonate typically involve the reaction of a zirconium precursor with a source of carbonate and ammonium ions in an aqueous medium. These routes are well-established for industrial-scale production.

Reaction of Zirconium Basic Carbonate with Ammonium Carbonate Species

A primary and widely used method for synthesizing aqueous solutions of zirconium ammonium carbonate involves the direct reaction of zirconium basic carbonate with ammonium carbonate or related species. This process is typically conducted by dissolving zirconium basic carbonate in a solution containing ammonium carbonate or a mixture of ammonium bicarbonate and aqueous ammonia (B1221849). google.com The reaction is often aided by heating to facilitate the dissolution and depolymerization of the polymeric basic zirconium carbonate precursor. google.comgoogle.com

In a common industrial approach, zirconium basic carbonate is reacted with an aqueous solution or slurry of ammonium carbonate. google.com To improve economic efficiency, a mixture of ammonium bicarbonate and 30% aqueous ammonia can be used in place of the more costly ammonium carbonate. google.com The reaction between these components is endothermic, necessitating the application of heat to return the slurry to room temperature and complete the reaction. google.com For optimal properties, particularly for applications requiring thixotropic effects in polymer dispersions, the molar ratio of ammonium carbonate to zirconium basic carbonate is carefully controlled, typically ranging from 1.0 to 1.5 moles of ammonium carbonate per mole of the zirconium precursor. google.com

To enhance the long-term storage stability of the resulting this compound solution, stabilizing agents such as tartaric acid or gluconic acid may be added. google.com

Table 1: Reaction Parameters for Synthesis from Zirconium Basic Carbonate An interactive data table summarizing key parameters for the synthesis of this compound from Zirconium Basic Carbonate.

ParameterValue / ConditionResearch Finding
Zirconium Precursor Zirconium Basic CarbonateA common starting material for commercial production. google.comgoogle.com
Carbonate Source Ammonium Carbonate or a mixture of Ammonium Bicarbonate and Aqueous AmmoniaA mixture of ammonium bicarbonate and aqueous ammonia is a cost-effective alternative to pure ammonium carbonate. google.com
Molar Ratio (Carbonate:Zr) 1.0 to 1.5 moles of ammonium carbonate per mole of zirconium basic carbonateExceeding a 1.5 molar ratio can reduce the efficiency of the product in certain applications. google.com
Temperature Ambient, with heating appliedHeating is used to facilitate the endothermic reaction. google.com A specific example involves heating at 50°C for 12 hours. google.com
Stabilizers Tartaric acid, Gluconic acidAdded to improve the storage stability of the final solution. google.com

Synthesis from Zirconium Oxychloride and Ammonium Bicarbonate

An alternative conventional route, also suitable for industrial production, utilizes zirconium oxychloride as the zirconium source. expertmarketresearch.com In this method, an aqueous solution of zirconium oxychloride is reacted with an ammonium bicarbonate solution, often in the presence of ammonia to control the pH. google.com The reaction typically proceeds at a moderately elevated temperature to produce a solution containing a white precipitate. google.com

The process involves carefully controlling the molar ratios of the reactants. For instance, the molar ratio of zirconium oxychloride to ammonium bicarbonate can be in the range of 1:5 to 1:10. google.com The reaction is generally carried out at temperatures between 30°C and 60°C with stirring for a period of 2 to 6 hours to ensure completion. google.com Following the initial reaction, additional reagents like potassium carbonate may be added to the mixture containing the white precipitate, which is then stirred until a clear, transparent liquid is obtained. google.com This method is noted for being a lower-cost alternative to routes that use zirconium basic carbonate as the starting material. google.com

Table 2: Reaction Parameters for Synthesis from Zirconium Oxychloride An interactive data table summarizing key parameters for the synthesis of this compound from Zirconium Oxychloride.

ParameterValue / ConditionResearch Finding
Zirconium Precursor Zirconium Oxychloride (aqueous solution)A cost-effective zirconium source for industrial preparation. google.com
Carbonate/Ammonia Source Ammonium Bicarbonate solution and Aqueous AmmoniaAmmonia is used to adjust and maintain the system's pH during the reaction. google.com
Molar Ratio (Zr:Bicarbonate) 1:5 to 1:10A range of molar ratios can be employed depending on the desired product characteristics. google.com
Temperature 30°C - 60°CThe reaction is conducted under mild heating. google.com
Reaction Time 2 - 6 hoursSufficient time is required for the initial precipitation reaction to complete. google.com
pH Control Maintained with ammoniapH is a critical parameter, with values around 4 to 6 being used in specific examples. google.com

Controlled Precipitation Techniques

Controlled precipitation is fundamental to the synthesis of this compound, allowing for greater control over the product's physical and chemical properties. These techniques focus on manipulating the reaction conditions to influence particle formation and purity.

Homogeneous Precipitation from Zirconium Precursors

Homogeneous precipitation is a technique where the precipitating agent is generated slowly and uniformly throughout the solution via a chemical reaction, rather than being added directly. scielo.br This approach avoids localized areas of high reagent concentration, leading to the formation of more uniform and easily filterable precipitates. scielo.br

In the context of zirconium compounds, this can be achieved by using precursors like zirconium oxychloride in a solution with a substance that slowly decomposes upon heating to generate the precipitant. scielo.brresearchgate.net For example, the thermal decomposition of urea (B33335) or ammonium carbonate in the solution can slowly generate hydroxyl and carbonate ions. scielo.brresearchgate.net These ions then react with the zirconium ions (e.g., from zirconium oxychloride) present in the solution to form hydrous zirconium oxide or carbonate intermediates. researchgate.net The resulting solids are typically amorphous and possess high surface areas. researchgate.net A novel variation of this method, termed "biocarbonation," utilizes the enzymatic hydrolysis of urea to generate carbonate ions at a controlled rate, which then react with zirconium cations to form nano-sized zirconium carbonates. arabjchem.org

Influence of pH and Temperature on Precipitation Outcomes

The pH and temperature of the reaction medium are critical parameters that significantly influence the outcome of the precipitation process. Temperature affects the rate of reaction; for instance, heating is known to aid the reaction between zirconium basic carbonate and ammonium carbonate. google.com Controlled reaction temperatures, such as in the 30-60°C range for the zirconium oxychloride route, are essential for managing the reaction kinetics. google.com

The pH of the precipitation environment has a profound effect on the chemical nature of the resulting zirconium species. sci-hub.se Research on the deposition of zirconia from zirconium oxy-nitrate has shown that a higher pH favors the formation of carbonate species over hydroxide (B78521) species. sci-hub.se Specifically, as the pH of precipitation increases from 7 to 10, the fraction of carbonate in the product increases while the fraction of hydroxide decreases. sci-hub.se Furthermore, the coordination of the carbonate species changes with pH; at a pH of 8 or lower, bridged bidentate carbonate species are formed, which transform into chelating bidentate species at a pH above 8. sci-hub.se However, higher pH levels (above 8) can also lead to the formation of gelatinous precipitates, which are more difficult to wash and may result in lower surface areas for the final product. sci-hub.se For aqueous solutions of the final product, a pH of 7 or higher is often preferred to minimize the loss of carbonate species through volatilization. google.com

Table 3: Influence of pH on Zirconium Carbonate Species Formation An interactive data table summarizing the effect of pH on the chemical nature of precipitated zirconium species.

pH of PreparationEffect on Precipitate NatureType of Carbonate Species FormedReference
≤ 8 Less gelatinous, higher surface areaBridged bidentate sci-hub.se
> 8 More gelatinous, difficult to wash, lower surface areaChelating bidentate sci-hub.se
7 to 10 Fraction of carbonate species increases with pHThe ratio of carbonate to hydroxide species is directly influenced by pH. sci-hub.se

Advanced Synthetic Approaches for Tailored this compound Forms

Beyond conventional methods, advanced synthetic strategies have been developed to produce this compound with specific, tailored properties for specialized applications. These approaches focus on creating materials with controlled particle sizes, enhanced reactivity, or modified chemical structures.

One such advanced method involves the use of chelating agents during synthesis. The addition of chelating agents like ethanolamine, tartaric acid, citric acid, or gluconic acid can modify the final properties of the this compound aqueous solution. google.com By controlling the molar ratio of the chelating agent to zirconium (e.g., 0.01 to 1), it is possible to produce solutions with enhanced performance, such as improved crosslinking capabilities for water-soluble polymers. google.com

Another innovative approach is the "biocarbonation" method, which uses the urease enzyme to catalyze the hydrolysis of urea. arabjchem.org This process generates carbonate ions homogeneously throughout the solution, allowing for the synthesis of nano-sized zinc/zirconium carbonates with high homogeneity and smaller particle sizes compared to traditional chemical precipitation. arabjchem.org

Furthermore, this compound itself serves as a precursor in advanced synthetic routes to other tailored materials. For example, nano-sized sulfated zirconia can be produced from AZC solutions. sabinet.co.za In this process, ammonia is allowed to evaporate from the AZC solution, leading to the formation of a transparent monolith, which is then treated with sulfuric acid to produce zirconia with a very small average crystallite size of around 4 nm. sabinet.co.za

Preparation of Nanosized Zirconia and Sulfated Zirconia Derivatives

This compound (AZC) serves as a cost-effective chemical precursor for the synthesis of both nanosized zirconia (ZrO₂) and sulfated zirconia, a material of significant interest in catalysis. researchgate.netresearchgate.net The general method involves the use of an aqueous AZC solution, which can be processed through thermal decomposition to yield zirconia nanoparticles.

A typical synthesis begins with the preparation of a zirconium sol from a commercial AZC paste. researchgate.netipme.ru This paste, containing zirconium compounds, is dispersed in an aqueous solution of ammonia and refluxed for an extended period, often 24 hours, to yield a stable aqueous solution of ammonium zirconium carbonate. researchgate.netipme.ru Aging this sol at room temperature allows for the evaporation of water and ammonia, leading to an increase in viscosity and the eventual formation of a transparent monolith. researchgate.netsabinet.co.za

Thermal treatment (calcination) of this monolith is a critical step. Thermogravimetric analysis (TGA) shows distinct mass loss stages, including the loss of adsorbed water and ammonia at around 100–200°C and subsequent decarbonation at 300–500°C to form zirconia. The final phase of the zirconia is dependent on the calcination temperature; for example, calcining at temperatures around 600°C can yield the tetragonal phase. researchgate.netsabinet.co.za The resulting zirconia particles are often nanosized, with crystallite sizes as small as 4 nm reported. sabinet.co.za

To produce sulfated zirconia, the process is modified by introducing a sulfating agent prior to calcination. After the initial AZC sol is formed, sulfuric acid (H₂SO₄) is added to the aqueous solution. researchgate.netipme.ru This addition causes the liberation of carbon dioxide and the precipitation of a white powder. ipme.ru The precipitate is then filtered, dried, and calcined, typically at around 600°C for one hour. ipme.rusabinet.co.za Research has shown that sulfation can help maintain the tetragonal crystalline structure of zirconia, which is often desirable for catalytic applications. researchgate.net The sulfur content in the final product can be controlled by varying the concentration of the sulfuric acid used in the precipitation step. ipme.ru

Table 1: Effect of Sulfuric Acid Addition on Sulfur Content in Zirconia This interactive table summarizes experimental data on the relationship between the volume of sulfuric acid added to a this compound solution and the resulting sulfur content in the final sulfated zirconia product, as determined by Energy-Dispersive X-ray Spectroscopy (EDS).

Sample IDVolume of H₂SO₄ Added (ml)Resulting Sulfur Content (wt. %)
10.51.3
21.02.4
32.04.0
Data sourced from research on sulfated zirconia preparation from ammonia zirconium carbonate. ipme.ru

Strategies for Stabilizing Aqueous Solutions of this compound

Aqueous solutions of this compound are utilized in various industrial applications, but their stability is a key concern as they can be prone to hydrolysis, which may lead to gelation or the formation of a solid precipitate. google.comdixonchew.co.uk Consequently, several strategies are employed to enhance the storage and operational stability of these solutions.

One primary strategy involves controlling the stoichiometry of the reactants during synthesis. It has been found that the molar ratio of carbonate to zirconium in the solution is a critical factor. google.com Concentrated AZC solutions with improved resistance to hydrolysis at elevated temperatures can be prepared by limiting the amount of ammonium carbonate used. google.com Specifically, maintaining a carbonate-to-zirconium molar ratio of no more than 2.05 is recommended. google.comgoogle.com Using a large excess of ammonium carbonate (e.g., 2.0 moles or more per mole of zirconium basic carbonate) can lead to the gradual separation of hydrated ammonium zirconyl carbonate crystals, especially at ambient or cooler temperatures. google.com To avoid this, limiting the ammonium carbonate to a maximum of 1.5 moles per mole of zirconium basic carbonate is effective. google.com

A second, widely used strategy is the addition of chemical stabilizers. Certain alpha-hydroxy acids have proven effective in improving the long-term stability of AZC solutions. Tartaric acid and gluconic acid are commonly added for this purpose, typically in amounts of about 1-2% by weight of the final solution. google.comsigmaaldrich.com These stabilizers can be added after the primary reaction between zirconium basic carbonate and ammonium carbonate is complete. google.com The presence of these stabilizers helps to maintain a clear solution, preventing premature gelation and precipitation during storage. google.com In some formulations, other chelating agents like triethanolamine (B1662121) may also be used to enhance stability and control reactivity. google.com

Purity and Stoichiometric Considerations in this compound Synthesis

The synthesis of this compound requires careful control over purity and stoichiometry to ensure a stable and effective final product. The most common laboratory and industrial preparation method involves the reaction of zirconium basic carbonate with an aqueous solution of ammonium carbonate. google.com This reaction is typically carried out at ambient temperatures.

Stoichiometry is paramount in this process. The molar ratio of the reactants directly influences the composition and stability of the resulting AZC solution. As previously noted, preparing stable, concentrated solutions that are resistant to hydrolysis necessitates limiting the amount of ammonium carbonate. The ideal molar ratio is between 1.0 and 1.5 moles of ammonium carbonate per mole of zirconium basic carbonate. google.com Adhering to this stoichiometric range is economically advantageous and results in solutions that are less prone to precipitating crystalline solids upon standing or cooling. google.com

In some industrial settings, the synthesis may start from different precursors, such as dissolving zirconium oxychloride in water, followed by the addition of an ammonium bicarbonate solution. In such processes, pH control is critical and is often adjusted using aqueous ammonia. Homogeneous precipitation techniques, reacting zirconium oxychloride and ammonium carbonate under strict pH and temperature control, can also be employed to yield hydrous zirconium oxide intermediates that are then processed into AZC.

The purity of the final product depends on the purity of the starting materials and the precise control of reaction conditions. google.comjustia.com For instance, a process for preparing high-purity basic zirconium carbonate—a key precursor for AZC—involves precipitating basic zirconium sulfate (B86663) from a zirconium sulfate solution, purifying it by re-dissolving it in hydrochloric acid and re-precipitating, and then converting the purified intermediate to basic zirconium carbonate using a stoichiometric amount of ammonium carbonate. google.comjustia.com Deviations from controlled conditions can introduce impurities, such as unreacted zirconia or residual ammonia.

Table 2: Stoichiometric Effects on Ammonium Zirconium Carbonate Solution Stability This interactive table illustrates how the molar ratio of ammonium carbonate to zirconium basic carbonate impacts the stability of the resulting aqueous solution.

Molar Ratio (Ammonium Carbonate : Zirconium Basic Carbonate)ObservationStability Outcome
> 2.0 : 1Requires dilution with water to prevent crystallization at ambient temperature. google.comLow stability; prone to precipitation.
≤ 1.5 : 1Avoids the separation of crystals when cooled near 0°C. google.comGood stability; suitable for concentrated solutions.
1.0 - 1.5 : 1Optimal range for preparing solutions resistant to hydrolysis at elevated temperatures (e.g., 60°C). google.comHigh stability; preferred for industrial applications.

Molecular Structure, Complex Speciation, and Aqueous Solution Chemistry of Zirconium Ammonium Carbonate

Elucidation of Zirconium Coordination Environments in Carbonate Systems

Identification of Monomeric and Polymeric Zirconium(IV) Species

The speciation of zirconium in ammonium (B1175870) carbonate solutions ranges from simple monomeric units to complex polymeric structures. rsc.orgconnectchemicals.com

Polymeric Species: In many aqueous environments, particularly those not having a large excess of a complexing agent, zirconium(IV) tends to form polynuclear entities. researchgate.net These are often anionic hydroxylated zirconium polymers. connectchemicals.com In these structures, individual zirconium atoms are linked together, primarily through hydroxo bridges (Zr-OH-Zr). researchgate.net The degree of polymerization, which refers to the number of repeating monomer units in the polymer chain, is a critical factor for the solution's properties and reactivity. nii.ac.jp

Monomeric Species: Under specific and controlled conditions, the formation of a discrete monomeric zirconium carbonate complex, [Zr(CO₃)₄]⁴⁻, is favored. researchgate.netrsc.orgresearchgate.net Spectroscopic studies using techniques such as Extended X-ray Absorption Fine Structure (EXAFS), Raman, and ¹³C NMR spectroscopy have confirmed the existence of this species. researchgate.netrsc.org The generation of this monomer is particularly dependent on the concentrations of carbonate and ammonium ions in the solution. researchgate.netrsc.org

Role of Carbonate and Hydroxide (B78521) Ligands in Complex Formation

Both carbonate (CO₃²⁻) and hydroxide (OH⁻) ions play crucial roles as ligands, directly binding to the central zirconium(IV) ion and defining the geometry and stability of the resulting complexes.

Hydroxide Ligands: Hydroxide ions are fundamental to the polymerization of zirconium in aqueous solutions. They act as bridging ligands, forming stable Zr-OH-Zr linkages that connect multiple zirconium centers. researchgate.net This process leads to the formation of the larger polymeric structures commonly found in AZC solutions.

Carbonate Ligands: The carbonate ion primarily functions as a bidentate ligand in these complexes, meaning it binds to the zirconium ion through two of its oxygen atoms. rsc.orgresearchgate.net Structural analyses have shown that in the monomeric [Zr(CO₃)₄]⁴⁻ complex, four carbonate ions are coordinated to the central zirconium ion in this bidentate fashion. researchgate.netrsc.org The strong chelating effect of the bidentate carbonate ligands can saturate the coordination sphere of the zirconium ion, thereby preventing the formation of hydroxo bridges and inhibiting polymerization. researchgate.net

Influence of Concentration and Molar Ratios on Zirconium Speciation

The equilibrium between monomeric and polymeric species in a Zirconium Ammonium Carbonate solution can be manipulated by carefully controlling the concentration and molar ratios of the chemical components.

Impact of Carbonic Acid Species to Zirconium Molar Ratio on Polymerization

The molar ratio of the total carbonic acid species (which includes carbonate CO₃²⁻ and bicarbonate HCO₃⁻) to zirconium is a determining factor in the degree of polymerization. researchgate.net

Research indicates that as the number of carbonate ligands linked per Zr⁴⁺ ion increases, the degree of polycondensation decreases. researchgate.net A higher molar ratio of carbonate to zirconium favors the formation of less condensed, more carbonated complexes. researchgate.netgoogle.com For instance, a molar ratio of carbonic acid species to zirconium in the range of 3 to 9 has been noted to generate species with high crosslinking performance, which is attributed to the presence of monomers and small dimers like [Zr₂(OH)₂(CO₃)₆]⁶⁻. google.com When the carbonate concentration is sufficiently high, it promotes the formation of the fully coordinated monomer [Zr(CO₃)₄]⁴⁻. researchgate.net Conversely, at low carbonate concentrations (below 0.01 M), the influence of carbonate on zirconium's natural tendency to form hydroxo complexes is considered negligible. researchgate.net

Molar Ratio (Carbonate/Zirconium)Predominant Zirconium SpeciesDegree of Polymerization
LowHydroxo-bridged polymersHigh
Intermediate (e.g., 3-9)Monomers and DimersLow
HighMonomeric [Zr(CO₃)₄]⁴⁻Monomeric (None)

Effects of Ammonium Ion Concentration on Zirconium Complex Formation

The concentration of ammonium ions (NH₄⁺) is also critical for controlling the speciation in AZC solutions. The ammonium ion, typically introduced as ammonium carbonate or aqueous ammonia (B1221849), helps maintain the alkaline pH necessary for the stability of the carbonate complexes. nii.ac.jp

Ligand Exchange Phenomena in this compound Solutions

The ligands coordinated to the zirconium center in an AZC solution are not static and can be replaced by other competing ligands present in the solution. This process is known as ligand exchange. The monomeric complex [Zr(CO₃)₄]⁴⁻ is a particularly useful starting point for studying these reactions.

Research has shown that the carbonate ligands can be exchanged with various carboxylic acids. nih.govjst.go.jp Studies employing EXAFS, UV absorption, and Raman spectrophotometry have investigated the ligand exchange reactions between the monomeric zirconium carbonate complex and mono-, di-, and tri-carboxylic acids like gluconic acid, L-tartaric acid, and citric acid. nih.govjst.go.jpresearchgate.net

The key findings from these studies include:

The exchange process involves the substitution of one or more bidentate carbonate ligands with the incoming carboxylate ligand. researchgate.net

The efficiency and extent of the ligand exchange depend on the nature of the carboxylic acid. For example, in one study, gluconic acid demonstrated a higher association ability with zirconium compared to citric acid or L-tartaric acid. nih.govjst.go.jp This was evidenced by a more significant decrease in the spectral signals corresponding to the zirconium-carbonate bonds as the gluconic acid concentration was increased. nih.govjst.go.jp

This exchange alters the geometry of the zirconium complex. The substitution of a carbonate ligand with a carboxylate, such as gluconate, distorts the original structure. researchgate.net

Incoming Ligand (Carboxylic Acid)ObservationRelative Association Ability
Gluconic AcidSignificant decrease in Zr-Carbonate spectral peaks with increasing concentration. nih.govjst.go.jpHigh
L-Tartaric AcidLess pronounced decrease in Zr-Carbonate spectral peaks compared to gluconic acid. nih.govLower
Citric AcidLess pronounced decrease in Zr-Carbonate spectral peaks compared to gluconic acid. nih.govLower

This ligand exchange capability is technologically important, as adding stabilizing agents like tartaric or gluconic acid can improve the stability of concentrated AZC solutions. google.com

Interactions with Carboxylic Acids and Other Competing Ligands

In aqueous solutions, the zirconium species in this compound (ZAC) exist as complex anionic hydroxylated polymers. bhalla-zircon.comconnectchemicals.comamericanelements.com The carbonate ions act as ligands, coordinating to the zirconium centers. However, these carbonate ligands can be substituted by other competing ligands, particularly those containing carboxylate groups, through ligand exchange reactions. This process is fundamental to the use of ZAC as a crosslinker and adhesion promoter in various industrial applications. connectchemicals.com

The interaction of ZAC with carboxylic acids has been the subject of scientific investigation. A notable study employed extended X-ray absorption fine structure (EXAFS), UV absorption spectrophotometry, and Raman spectrometry to investigate the ligand exchange reactions between a monomeric zirconium carbonate complex, specifically [Zr(CO₃)₄]⁴⁻, and three different carboxylic acids: gluconic acid (a monocarboxylic acid), L-tartaric acid (a dicarboxylic acid), and citric acid (a tricarboxylic acid). nih.govresearchgate.net

The research revealed distinct differences in the way these carboxylic acids interact with the zirconium carbonate complex. nih.gov Spectroscopic data indicated that the association ability of the carboxylic acids with the zirconium ion varied significantly.

Gluconic acid , in particular, demonstrated a high affinity for the zirconium center. nih.gov As the concentration of gluconic acid was increased in the solution, a marked decrease was observed in the spectral peaks corresponding to the carbonate ions coordinated to the zirconium atom. nih.govresearchgate.net This suggests a strong tendency for gluconate to displace the carbonate ligands. The structural changes inferred from the EXAFS data are depicted in the following table:

Ligand SystemObservationImplication
Zirconium CarbonateA distinct peak at approximately 350 pm in the Fourier transform of the EXAFS spectrum.This is attributed to the linear arrangement of zirconium, carbon, and oxygen atoms, which amplifies the multiple scattering effect. researchgate.net
Zirconium Carbonate + Gluconic AcidSignificant reduction of the peak at 350 pm with increasing gluconic acid concentration.Substitution of carbonate ligands by gluconate distorts the original geometric structure, leading to new multiple scattering paths and a decrease in the original peak's intensity. nih.govresearchgate.net
Zirconium Carbonate + L-Tartaric Acid / Citric AcidLess pronounced changes in the EXAFS spectra compared to the gluconic acid system.Weaker association and displacement of carbonate ligands by tartrate and citrate (B86180) under the studied conditions. nih.gov

The high association ability of gluconic acid with zirconium is a key factor in its effectiveness as a stabilizer for ZAC solutions, a principle that is also applied in commercial formulations. nih.govsigmaaldrich.com Other carboxylic acids, such as tartaric acid, are also utilized for this purpose. sigmaaldrich.comgoogle.com The general mechanism involves the carboxylate groups forming stable chelate complexes with the zirconium ions, which can prevent the formation of larger, insoluble zirconium oxide or hydroxide polymers.

The interaction of ZAC is not limited to small molecule carboxylic acids. In industrial applications, particularly in the paper and coatings industries, ZAC is employed as a crosslinker for various polymers containing carboxyl and hydroxyl groups, such as carboxylated styrene-butadiene rubber (SBR) or styrene-acrylate binders. bhalla-zircon.com The crosslinking mechanism involves the reaction of the zirconium species with the carboxylate groups on the polymer chains. bhalla-zircon.com

Factors Governing Solution Stability Against Precipitation

The stability of aqueous this compound solutions is a critical parameter for their storage and application. Instability typically manifests as gelation or the formation of a solid precipitate, which is often a form of hydrated zirconium dioxide. bhalla-zircon.com Several factors have a significant influence on the stability of ZAC solutions.

pH: The pH of the solution is arguably the most critical factor. ZAC solutions are alkaline, typically with a pH in the range of 9 to 10. bhalla-zircon.com It is strongly recommended that the pH of ZAC solutions should not be allowed to drop below 7. connectchemicals.com In acidic conditions, the carbonate ligands are protonated and released as carbonic acid, which can decompose to carbon dioxide and water. This destabilizes the zirconium complex, leading to the hydrolysis and polymerization of zirconium ions to form insoluble zirconium hydroxides and oxides. For optimal performance in formulations, it is advised to add ZAC as the final ingredient and, if necessary, adjust the final pH to be within the 7.5 to 10 range. connectchemicals.com

Temperature: Elevated temperatures can adversely affect the stability of ZAC solutions. While some formulations can be used at temperatures up to 70°C, high temperatures can promote the loss of ammonia and carbon dioxide, leading to a decrease in pH and subsequent destabilization of the zirconium complexes. bhalla-zircon.comconnectchemicals.com This can result in the gelation of the solution. bhalla-zircon.com For long-term storage, it is recommended to protect ZAC from direct heat. bhalla-zircon.com

Concentration and Molar Ratios: The concentration of the ZAC solution and the molar ratio of carbonate to zirconium are also important for stability. Commercially available ZAC solutions typically contain around 20% ZrO₂. bhalla-zircon.com The molar ratio of the carbonate species to zirconium can influence the speciation of the zirconium complexes in solution. A higher carbonate to zirconium ratio generally favors the formation of more stable monomeric or small polymeric zirconium carbonate complexes. google.comresearchgate.net

Presence of Stabilizing Agents: As discussed in the previous section, the addition of certain carboxylic acids, such as tartaric acid and gluconic acid, can significantly enhance the stability of ZAC solutions. sigmaaldrich.comgoogle.com These agents act as competing ligands that form stable, soluble complexes with zirconium, thereby preventing the precipitation of zirconium hydroxides or oxides. Commercial ZAC solutions are often supplied with such stabilizers. sigmaaldrich.comtreibacher.com

The interplay of these factors is summarized in the table below:

FactorEffect on StabilityRecommended Conditions
pH Low pH leads to decomposition of carbonate ligands and precipitation of zirconium hydroxide/oxide.Maintain pH in the alkaline range, typically between 7.5 and 10. connectchemicals.com
Temperature High temperatures can cause loss of ammonia and carbon dioxide, leading to gelation.Store away from direct heat. bhalla-zircon.com Application temperatures may vary, but prolonged exposure to high temperatures should be avoided.
Molar Ratio (Carbonate:Zr) A sufficient excess of carbonate helps to stabilize the zirconium complexes in solution.Molar ratios of carbonate to zirconium are optimized in commercial formulations to ensure stability. google.com
Stabilizing Ligands Carboxylic acids like tartaric and gluconic acid form stable complexes with zirconium, preventing precipitation.Addition of 1-2% tartaric acid is a common practice for stabilization. sigmaaldrich.com

Reaction Mechanisms and Chemical Transformations of Zirconium Ammonium Carbonate

Crosslinking Reaction Mechanisms

The crosslinking efficacy of zirconium ammonium (B1175870) carbonate is centered on its ability to form durable bonds with functionalized polymers. This process is not instantaneous but rather a controlled reaction initiated by the removal of volatile components from the AZC molecule, which activates the zirconium center for reaction with the polymer substrate. connectchemicals.comdixonchew.co.uk

Zirconium ammonium carbonate interacts with polymers containing oxygenated functional groups, such as hydroxyl (-OH) and carboxyl (-COOH) groups, to form strong, irreversible covalent bonds. connectchemicals.com The reaction with hydroxyl-rich polymers, like starch and cellulose (B213188), begins with the formation of hydrogen bonds between the ammonium ions in the AZC solution and the hydroxyl groups of the polymer. researchgate.netncsu.edu As the system is heated and dried, this initial interaction is followed by the release of ammonia (B1221849) and carbon dioxide. ncsu.edu This process generates reactive sites on the anionic hydroxylated zirconium polymers, which then form stable zirconium-oxygen-carbon linkages with the substrate. connectchemicals.comncsu.edu

In the case of carboxylated polymers, the crosslinking mechanism is described as a controlled decomposition of the AZC. dixonchew.co.uk The loss of water from the system destabilizes the zirconium carbonate structure, leading to the release of carbon dioxide. This creates an active zirconium species that readily coordinates with available carboxyl groups on different polymer chains, resulting in a crosslinked network. dixonchew.co.uk This reaction effectively links polymer molecules through the zirconium center, significantly enhancing the properties of the material. google.com

Functional Group on PolymerInitial InteractionDriving ForceFinal Bond
Hydroxyl (-OH)Hydrogen bonding with NH₄⁺ ionsDrying (loss of NH₃, CO₂)Zirconium-Oxygen-Carbon
Carboxyl (-COOH)Weak interaction with AZC moleculeDehydration (loss of H₂O, CO₂)Zirconium-Oxygen-Carbon (coordination complex)

The crosslinking reaction of this compound is highly dependent on the pH of the formulation. The compound's stability and reactivity are optimal in alkaline conditions. connectchemicals.com It is recommended that formulations be maintained within a pH range of 7.5 to 10. connectchemicals.com High pH levels, generally between 7 and 11, are reported to be ideal for the crosslinking of AZC with polymers like starch and cellulose. researchgate.net For instance, in paper coating applications using a starch adhesive, AZC demonstrates significant effectiveness at a pH of 8. ncsu.edu

The alkaline environment serves multiple purposes. It helps to suppress the premature volatilization of carbonate species from the AZC molecule, maintaining its structure in solution. google.com Furthermore, the pH influences the state of the polymeric substrate; for example, it ensures that carboxyl groups are in their anionic carboxylate form, which is reactive toward the zirconium species. The reaction is driven to completion by the removal of water and volatile alkaline components (ammonia), which shifts the equilibrium towards the formation of the crosslinked product. Therefore, while not a catalyst in the traditional sense, the pH acts as a critical control parameter for initiating and promoting the crosslinking reaction upon drying. connectchemicals.com

Key pH-Related Factors for AZC Crosslinking

Optimal Range: pH 7.5 - 10 connectchemicals.com

Stability: AZC is unstable below pH 7 connectchemicals.com

Mechanism: The alkaline conditions maintain the stability of the aqueous AZC complex and prepare the polymer's functional groups for reaction.

Dehydration is the primary trigger for the crosslinking action of this compound. connectchemicals.comdixonchew.co.uk In its aqueous form, AZC exists as stable, anionic hydroxylated zirconium polymers. connectchemicals.combhalla-zircon.com The removal of water during the drying process destabilizes this structure. dixonchew.co.uk

This destabilization leads to the loss of carbonate groups in the form of carbon dioxide and the release of ammonia. bhalla-zircon.comdixonchew.co.uk The loss of these ligands results in the generation of highly reactive cationic zirconium species. connectchemicals.com These zirconium cations are the active agents that drive the crosslinking reaction to completion. They aggressively seek to stabilize themselves by forming coordinate covalent bonds with the oxygenated functional groups (hydroxyl or carboxyl) on the polymer chains. connectchemicals.comdixonchew.co.uk This process forms robust, irreversible linkages under normal conditions, creating a durable, crosslinked network throughout the material. connectchemicals.com

Thermal Decomposition Pathways and Products

When subjected to heat, this compound undergoes decomposition, a process that involves the sequential loss of its volatile components. The pathway of this decomposition and the resulting products are crucial for applications where the compound is used as a precursor for zirconia or in high-temperature processes.

The thermal decomposition of this compound is not a single-step event but a process involving several stages. The initial step, driven by evaporation or moderate heating, involves the loss of water. dixonchew.co.uk This is followed by the evolution of ammonia and carbon dioxide as the temperature increases. bhalla-zircon.com This process of losing volatile components can be considered a controlled decomposition. dixonchew.co.uk

A potential side reaction during this process is oxolation, where the carbonate group is lost, leading to the formation of an insoluble polymer gel of zirconium oxide. google.com The evaporation of an ammonium zirconium carbonate solution can lead to a decomposed solid that is not readily redissolved, indicating a significant and irreversible change in the chemical structure. google.com While detailed studies on the specific intermediates of AZC decomposition are limited, the process is understood to proceed through the progressive loss of ligands, leading to increasingly condensed zirconium species before the final formation of zirconium oxide at higher temperatures.

Formation of Zirconia (ZrO₂) as a Decomposition Product

The thermal decomposition of this compound is a critical process that leads to the formation of zirconium dioxide (ZrO₂), a technologically important ceramic material. This transformation occurs in stages, characterized by the sequential loss of volatile components, namely water, ammonia, and carbon dioxide. The process is typically studied using thermogravimetric analysis (TGA) and differential thermal analysis (DTA), which reveal distinct temperature ranges for each decomposition step.

The initial phase of decomposition, occurring at temperatures up to approximately 200°C, involves the loss of residual water and ammonia. doi.orgacs.org This is followed by a more significant weight loss in the range of 200°C to 550°C, attributed to the decomposition of the carbonate groups and the release of carbon dioxide. doi.orgacs.org The complete transformation to zirconia is generally achieved at higher temperatures. The final product of this thermolysis is ZrO₂. bhalla-zircon.com The characteristics of the resulting zirconia, such as crystallite size and phase (e.g., tetragonal zirconia), can be influenced by the conditions of the initial this compound synthesis, such as pH. doi.org

The controlled decomposition is fundamental to its application as a precursor for zirconia-based materials. acs.org Evaporation of the aqueous solution of this compound causes decomposition with the loss of ammonia and carbon dioxide. bhalla-zircon.com This process is essentially an irreversible reaction under normal coating and drying conditions, driven by the removal of water and volatile gases. acs.org

The table below summarizes the typical stages observed during the thermal analysis of this compound.

Temperature RangeEventMass Loss Components
Up to 200°CEndothermicWater and Ammonia Residues
200°C - 550°CEndothermicDecomposition of Carbonate, release of CO₂
Above 550°CCrystallizationFormation of Tetragonal ZrO₂

Oxidation-Reduction Chemistry of this compound

The oxidation-reduction (redox) chemistry of this compound is primarily dictated by the zirconium center, which exists in its highest and most stable oxidation state, +4 (Zr(IV)). In this d⁰ electron configuration, the zirconium ion is not readily oxidized further. Consequently, under typical chemical environments, the zirconium(IV) center in this compound is redox-inactive.

Electrochemical studies on zirconium(IV) have been conducted in specialized, non-aqueous environments such as molten salts or organic solvents, rather than in the aqueous solutions typical for this compound. doi.orgscirp.org For instance, in a LiCl-KCl molten salt system, the reduction of Zr(IV) has been shown to proceed in a two-step mechanism: Zr(IV) → Zr(II) → Zr(0). doi.org Similarly, in aqueous alkaline media (pH = 13), Zr(IV) can be reduced to Zr(0) at a potential of -1.5 V. scirp.org However, these conditions are not representative of the typical applications or reactions of aqueous this compound solutions.

Recent research has explored inducing redox reactivity at the Zr(IV) center by attaching redox-active ligands to the metal. acs.orgnih.govrsc.org In these systems, the ligands, rather than the d⁰ metal center, provide the reducing equivalents, enabling reactions analogous to oxidative addition. acs.orgnih.gov This strategy involves the cooperative reactivity of the Lewis acidic metal center and the reducing ligand set. acs.org Such approaches demonstrate that while the Zr(IV) ion itself is stable, its reactivity can be mediated by the surrounding ligands, allowing it to participate in redox transformations. For this compound itself, which contains simple carbonate and hydroxide (B78521) ligands, such ligand-based redox activity is not an inherent feature.

Hydrolysis and Polymerization Processes in Aqueous Solutions

In aqueous solutions, this compound does not exist as a simple monomeric salt. Instead, it forms complex, anionic hydroxylated zirconium polymers. bhalla-zircon.com These polymeric structures are dynamic and their stability and behavior are highly sensitive to solution conditions such as temperature, concentration, and pH.

Hydrolysis, the reaction with water, is a key process for zirconium species. In the case of this compound solutions, the zirconium ions are already present as hydroxylated species. The polymeric nature is a result of olation, a process where hydroxyl (-OH) groups bridge multiple zirconium centers, forming Zr-O-Zr linkages.

The polymerization process is significantly affected by changes in the solution environment:

Evaporation and Concentration: As water is removed from the solution, the concentration of the zirconium species increases. This leads to further polymerization as the molecules are brought closer together. This process can increase the viscosity of the solution and, if allowed to proceed, can result in the formation of a gel or a precipitate. bhalla-zircon.comdixonchew.co.uk The evaporation process also drives the loss of volatile ammonia and carbon dioxide, which destabilizes the complex and promotes the formation of more stable Zr-O-Zr networks. bhalla-zircon.comdixonchew.co.uk

Temperature: Elevated temperatures can destabilize the ammonium carbonate complex. At high temperatures, the solution may become unstable, and gelation can occur. bhalla-zircon.com This is due to the accelerated loss of stabilizing ammonia and carbonate ligands, which encourages the formation of irreversible zirconium-oxygen bonds.

Aging: Over time, even at ambient temperatures, aqueous solutions of this compound can undergo changes. This "aging" process can involve slow polymerization and changes in viscosity as the equilibrium between different polymeric species shifts. bhalla-zircon.com

The reactivity of these polymeric species is central to the function of this compound as a crosslinker. During drying processes, such as in paper or coating applications, the loss of water and volatile ligands generates reactive cationic zirconium sites on the polymer backbone, which can then form strong covalent bonds with functional groups like carboxylates on other molecules. acs.orgdixonchew.co.uk

The table below outlines the key factors that influence the stability and polymerization of aqueous this compound solutions.

FactorEffectOutcome
Increased Concentration Promotes interaction between polymeric chainsIncreased viscosity, potential for gelation or precipitation
Increased Temperature Accelerates loss of NH₃ and CO₂Destabilization of the complex, increased rate of polymerization/gelation
Evaporation of Water Increases concentration and drives off volatilesControlled decomposition, formation of reactive zirconium species
Solution Aging Slow, continuous polymerizationGradual increase in viscosity and change in reactivity

Advanced Spectroscopic and Analytical Characterization Techniques in Zirconium Ammonium Carbonate Research

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Raman and Fourier Transform Infrared (FTIR) spectroscopy, serves as a powerful tool for probing the molecular vibrations within zirconium ammonium (B1175870) carbonate complexes. These techniques are instrumental in monitoring ligand exchange reactions, assessing the stability of the compound, and identifying byproducts from decomposition processes.

Raman spectroscopy is particularly effective for studying the speciation and structure of various zirconium species in aqueous solutions of ammonium zirconium carbonate. rsc.orgresearchgate.net Research has shown that in such solutions, the dominant species can be a monomeric zirconium carbonate complex, specifically [Zr(CO₃)₄]⁴⁻, where four carbonate ions act as bidentate ligands to the zirconium ion. rsc.orgresearchgate.net

The stability of this complex and its propensity to undergo ligand exchange reactions can be monitored by observing changes in the Raman spectra. For instance, the introduction of other potential ligands, such as carboxylic acids, leads to shifts in the characteristic vibrational bands of the zirconyl-carbonate system, indicating a displacement of the carbonate ligands. nih.gov This is particularly evident in the decrease in intensity of peaks associated with the carbonate ion coordinating to the zirconium atom as the concentration of the competing ligand increases. nih.gov

The monitoring of these spectral changes provides a means to assess the relative binding affinities of different ligands to the zirconium center and to understand the equilibrium dynamics in solution. This information is critical for applications where the controlled release or exchange of ligands is a key performance parameter.

Fourier Transform Infrared (FTIR) spectroscopy is a complementary technique to Raman spectroscopy and is highly sensitive to the vibrational modes of carbonate and carboxylate groups. FTIR is extensively used to identify the byproducts of the thermal decomposition of zirconium ammonium carbonate. As the compound is heated, the carbonate and ammonium groups break down, leading to the formation of zirconium oxides and hydroxides, which have distinct infrared absorption bands.

Furthermore, in studies involving the interaction of this compound with carboxylic acids, FTIR is invaluable for characterizing the nature of the carboxylate bonding to the zirconium center. researchgate.netacs.org The positions of the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) in the FTIR spectrum can distinguish between monodentate, bidentate, and bridging coordination modes.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Information Provided
Asymmetric COO⁻ stretching1550 - 1650Coordination mode of carboxylate
Symmetric COO⁻ stretching1400 - 1450Coordination mode of carboxylate
Carbonate ν₃ mode~1530Presence of carbonate ligands
Carbonate ν₂ mode~870Presence of carbonate ligands

This table presents typical wavenumber ranges for key vibrational modes used in the FTIR analysis of zirconium carboxylate and carbonate systems.

The analysis of these bands helps in understanding the structure of the resulting zirconium-carboxylate complexes and the mechanism of ligand exchange. researchgate.net

X-ray Absorption Spectroscopy for Structural Elucidation

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure of the absorbing atom. It is particularly useful for amorphous or solution-based systems where traditional diffraction techniques are not applicable.

Extended X-ray Absorption Fine Structure (EXAFS) is the region of the XAS spectrum that provides information about the local atomic environment of the absorbing element, in this case, zirconium. wikipedia.org By analyzing the EXAFS oscillations, it is possible to determine the type, number, and distance of the neighboring atoms to the central zirconium atom. wikipedia.org

Studies on ammonium zirconium carbonate solutions using EXAFS have been pivotal in confirming the coordination environment of the zirconium ion. rsc.orgresearchgate.net The analysis of the Zr K-edge EXAFS data has revealed that the zirconium atom is coordinated to oxygen atoms from the carbonate ligands. rsc.orgresearchgate.net Specifically, these studies have shown that four carbonate ions are bidentately coordinated to the zirconium ion in the monomeric [Zr(CO₃)₄]⁴⁻ complex. rsc.orgresearchgate.net

The Fourier transform of the EXAFS spectrum provides a radial distribution function, showing peaks that correspond to the different coordination shells around the zirconium atom. The position and intensity of these peaks are used to determine the interatomic distances and coordination numbers.

ParameterValueMethod
Zr-O Coordination Number8EXAFS
Zr-O Coordination Distance2.16 - 2.28 ÅEXAFS
Coordination GeometryBidentateEXAFS

This table summarizes key structural parameters of the [Zr(CO₃)₄]⁴⁻ complex in an ammonium zirconium carbonate solution as determined by EXAFS. rsc.orgresearchgate.netnih.gov

EXAFS studies have also been employed to investigate ligand exchange reactions, for example, with carboxylic acids. nih.govresearchgate.net The introduction of a new ligand results in changes in the EXAFS spectrum, reflecting the alteration of the zirconium coordination sphere. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Speciation

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the structure, dynamics, and chemical environment of atoms in a molecule.

Carbon-13 (¹³C) NMR spectroscopy is a powerful tool for investigating the coordination of carbonate ions to metal centers. In the context of this compound, ¹³C NMR can be used to distinguish between free and coordinated carbonate ions in solution. The chemical shift of the ¹³C nucleus is sensitive to its electronic environment, which changes upon coordination to the zirconium ion.

Research on ammonium zirconium carbonate solutions has utilized ¹³C NMR to support the findings from Raman and EXAFS studies. rsc.orgresearchgate.net The presence of a distinct ¹³C resonance corresponding to the carbonate ligands in the [Zr(CO₃)₄]⁴⁻ complex provides direct evidence for the formation of this species in solution. rsc.orgresearchgate.netrsc.org The chemical shift of this resonance can provide insights into the nature of the carbonate-zirconium bond.

Furthermore, ¹³C NMR can be used to study the dynamics of ligand exchange. By monitoring the ¹³C NMR spectra as a function of temperature or the addition of a competing ligand, it is possible to obtain kinetic and thermodynamic information about the exchange process. The observation of separate signals for free and bound carbonate, or a single averaged signal, can indicate whether the exchange is slow or fast on the NMR timescale.

Thermal Analysis Methods for Reaction Pathway Characterization

Thermal analysis techniques are pivotal in elucidating the reaction pathways of this compound decomposition. By monitoring changes in mass and temperature, researchers can identify key transitional stages, determine the kinetics of decomposition, and characterize the thermal stability of the compound and its intermediates.

Thermogravimetric Analysis (TGA) for Decomposition Kinetics

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere tainstruments.com. It is instrumental in determining the composition and thermal stability of materials, providing critical data for understanding the decomposition kinetics of this compound tainstruments.com.

The thermal decomposition of this compound and its derivatives involves several distinct stages of weight loss. The initial weight loss, typically occurring between 80°C and 200°C, is attributed to the removal of free water researchgate.net. A more significant weight loss is observed in the range of 200°C to 450°C, which corresponds to the loss of hydration and crystallization water researchgate.net. Further decomposition at higher temperatures can involve the elimination of carbon dioxide and the transformation into zirconium oxide researchgate.net. For instance, when used as a binder, ammonium zirconium carbonate exhibits a weight loss of approximately 15.7% up to 400°C researchgate.net. The specific stages and corresponding mass changes provide insight into the stoichiometry of the decomposition reactions.

Table 1: TGA Decomposition Stages of this compound Derived Materials

Temperature Range (°C)Observed EventReference
~80 - 200Loss of free water researchgate.net
200 - 450Loss of water of hydration and crystallization researchgate.net
Up to 400~15.7% weight loss (as a binder) researchgate.net
Above 450Elimination of CO2 and transformation to ZrO2 researchgate.net

Differential Thermal Analysis (DTA) for Thermal Transitions

Differential Thermal Analysis (DTA) is a thermoanalytic technique where the temperature difference between a sample and an inert reference is measured as both are subjected to identical thermal cycles wikipedia.org. This method detects physical and chemical changes, such as phase transitions, crystallization, and melting, by identifying endothermic or exothermic events wikipedia.org.

In the study of this compound, DTA curves provide complementary information to TGA data. Broad endothermic peaks are typically observed in the 80°C to 200°C range, confirming the energy absorbed for the evaporation of free water researchgate.net. A significant exothermic peak is often detected around 440-450°C researchgate.net. This peak is not associated with weight loss but is assigned to the structural transformation of amorphous hydrous zirconium oxide into a crystalline phase researchgate.net. At even higher temperatures, in the range of 650°C to 700°C, an endothermic peak may appear, corresponding to the decomposition of residual carbonate species researchgate.net.

Table 2: Key Thermal Transitions of this compound Observed by DTA

Temperature Range (°C)Peak TypeAssociated TransformationReference
~80 - 200EndothermicLoss of free water researchgate.net
440 - 450ExothermicCrystallization of amorphous hydrous zirconia researchgate.net
650 - 700EndothermicDecomposition of carbonate researchgate.net

Microscopy and Scattering Techniques for Morphological and Particle Studies

Understanding the morphology, nanostructure, and particle size distribution is crucial for controlling the properties of materials derived from this compound. Advanced microscopy and scattering techniques provide direct visualization and quantitative analysis of these characteristics.

Scanning Electron Microscopy (SEM) for Surface and Particle Morphology

Scanning Electron Microscopy (SEM) is a powerful imaging technique that uses a focused beam of electrons to scan a material's surface, generating signals that reveal its topography and composition azooptics.com. It is widely used for characterizing the morphology of bulk materials at the micro and nanoscale mdpi.com.

In the context of this compound research, SEM has been used to examine the morphology of materials produced from its decomposition. For example, monoliths obtained by aging ammonia (B1221849) zirconium carbonate show a highly homogeneous and crack-free surface structure when viewed under SEM researchgate.net. The technique is essential for confirming the uniformity and integrity of the resulting zirconium-based materials, which is critical for their application.

High Resolution Transmission Electron Microscopy (HRTEM) for Nanostructure Analysis

High-Resolution Transmission Electron Microscopy (HRTEM) is an imaging mode that allows for the direct visualization of the atomic structure of a sample wikipedia.org. It is an indispensable tool for studying the properties of materials at the atomic scale, providing detailed information on crystallinity and defects wikipedia.orgresearchgate.net.

HRTEM analysis of materials derived from aged ammonia zirconium carbonate reveals the formation of nanocrystals. These nanocrystals, which constitute the bulk monolith, have been measured to be in the size range of 5 to 7 nanometers researchgate.netresearchgate.net. This level of analysis confirms the nanoscale nature of the material and allows for the direct observation of its crystalline domains, which fundamentally influence its macroscopic properties.

Dynamic Light Scattering (DLS) for Polymerization Degree and Particle Size

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a technique used to measure the size distribution of submicron particles and molecules in a liquid usp.org. It works by analyzing the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles azonano.com.

DLS is particularly useful for characterizing zirconia sols derived from this compound. Research has shown that these sols are nanosized. Specific DLS measurements have determined the average particle diameter of these zirconia sols to be approximately 4 nm, confirming the formation of nanoparticles in the solution researchgate.net. This technique is vital for monitoring the early stages of particle formation and polymerization in solution.

Table 3: Morphological and Particle Size Data for this compound Derivatives

TechniqueParameter MeasuredFindingReference
SEMSurface MorphologyHighly homogeneous, crack-free material researchgate.net
HRTEMNanostructureNanocrystals ranging from 5 to 7 nm researchgate.netresearchgate.net
DLSAverage Particle Diameter (in sol)~4 nm researchgate.net

X-ray Diffraction (XRD) for Crystalline Phase Analysis of Derived Materials

X-ray Diffraction (XRD) is an indispensable analytical technique for characterizing the solid-state materials derived from the thermal decomposition of this compound. The primary product of this decomposition is zirconium dioxide (ZrO₂), a polymorphic material that can exist in several crystalline structures. XRD analysis provides crucial information on the phase composition, crystallite size, and degree of crystallinity, all of which are dictated by processing parameters, most notably the calcination temperature.

Upon heating, this compound decomposes, losing ammonia, water, and carbon dioxide to form an amorphous zirconia precursor. bhalla-zircon.comnih.gov Further heating, or calcination, provides the energy necessary for the atoms to arrange into a crystalline lattice. The specific crystalline phase that forms is highly dependent on the temperature.

Influence of Calcination Temperature on Zirconia Phases

The thermal treatment of the amorphous zirconia precursor initiates a series of phase transformations that are readily identified by XRD. scilit.comresearchgate.net

Amorphous to Tetragonal Phase: At intermediate calcination temperatures, typically in the range of 400°C to 800°C, the amorphous zirconia crystallizes into a metastable tetragonal phase (t-ZrO₂). researchgate.net This transformation is a critical step, as the tetragonal phase is often sought for its enhanced mechanical properties in advanced ceramic applications.

Tetragonal to Monoclinic Phase: As the calcination temperature increases further, generally above 800°C, the metastable tetragonal phase transforms into the thermodynamically stable monoclinic phase (m-ZrO₂). lupinepublishers.comcas.cz This transformation is martensitic in nature and involves a significant volume change of about 4-5%, which can induce stress and microcracking if not controlled. cas.czharvard.edu

The XRD patterns of materials calcined at different temperatures clearly illustrate this phase evolution. Uncalcined or low-temperature dried precursors show broad, poorly defined peaks indicative of an amorphous or nanocrystalline structure. As the temperature rises, distinct peaks corresponding to the tetragonal phase appear. At even higher temperatures, the characteristic peaks of the monoclinic phase emerge and intensify, often at the expense of the tetragonal peaks. researchgate.netresearchgate.net For example, a study on zirconia nanoparticles showed a pure cubic structure at 600°C, a mix of 87% monoclinic and 13% tetragonal at 800°C, and a predominantly monoclinic phase (96%) at 1000°C. researchgate.net

Detailed Research Findings

Research has consistently demonstrated a direct correlation between the calcination temperature, the resulting crystallite size, and the stable crystalline phase of zirconia derived from various precursors. As the temperature increases, the crystallites grow, and beyond a critical size, the tetragonal phase becomes unstable and transforms into the monoclinic structure.

The table below, based on data from studies of zirconia precursors, illustrates the effect of calcination temperature on the crystalline phase and average crystallite size.

Table 1: Effect of Calcination Temperature on Zirconia Crystalline Phase and Composition.

Theoretical and Computational Studies on Zirconium Ammonium Carbonate

Molecular Dynamics Simulations of Solution Behavior

The behavior of Zirconium Ammonium (B1175870) Carbonate in aqueous solutions is complex, involving equilibria between monomeric species, oligomers, and larger anionic hydroxylated zirconium polymers. Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and ions in solution, providing a window into processes like solvation, ion pairing, and polymer chain dynamics.

However, specific MD simulation studies focused exclusively on Zirconium Ammonium Carbonate solutions are not extensively reported in publicly available scientific literature. This suggests a potential area for future research, as MD simulations could provide valuable insights into:

The hydration structure of the anionic zirconium carbonate complexes.

The dynamics of the counter-ions (ammonium) around the polymeric zirconium backbone.

The conformational changes of the zirconium polymers in solution.

The mechanism of gelation that can occur at high temperatures.

While not directly focused on AZC, MD simulations have been mentioned in the context of related industrial applications, such as adhesive compositions containing other polyvalent metal ions, to understand their interaction with surfaces and hydrogen-bonding networks. google.com This highlights the potential of the methodology to unravel the complex solution behavior of systems like AZC.

Computational Modeling of Zirconium-Ligand Interactions

Understanding the interactions between the central zirconium ion and its surrounding ligands (carbonate, hydroxyl groups) is key to controlling the reactivity and performance of AZC, particularly in its role as a crosslinker. Computational modeling provides quantitative data on the strength and nature of these interactions.

Various quantum chemical methods are used to calculate the energies associated with ligand binding and exchange reactions. These methods range from high-accuracy ab initio methods like Møller–Plesset perturbation theory (MP2) to various DFT functionals (e.g., PBE, B3LYP) and more computationally efficient semi-empirical methods like DFTB3. nih.gov Studies comparing these methods for a range of zirconium complexes show that they can provide reliable estimates of zirconium-ligand association energies. nih.gov For example, the development of parameters for zirconium within the semi-empirical DFTB3 framework allows for the rapid calculation of interaction energies in large, complex systems. nih.gov

Experimental studies on the ligand exchange between monomeric zirconium carbonate complexes and carboxylic acids provide a basis for computational investigation. nih.govresearchgate.net These experiments show that ligands like gluconic acid can effectively displace carbonate ions from the zirconium coordination sphere. nih.gov Computational models can be used to simulate these exchange reactions, calculating the reaction energies and transition states to explain the observed reactivity and equilibrium constants.

Table 1: Comparison of Calculated Zirconium-Ligand Association Energies (kcal/mol) by Different Computational Methods This table presents representative data for various ligands to illustrate the application of computational modeling; data is adapted from studies on zirconium complexes. nih.gov

Ligand (L)ComplexMP2 (Reference)DFTB3B3LYPPBE
H₂O[Zr(H₂O)₈]⁴⁺ + L-38.4-39.2-37.8-42.9
F⁻[ZrF₅]⁻ + L-108.8-105.7-109.8-112.9
Cl⁻[ZrCl₅]⁻ + L-77.3-76.5-78.1-78.4
Br⁻[ZrBr₅]⁻ + L-69.2-68.3-70.5-70.0

Predictive Models for Crosslinking Efficiency and Stability

The primary industrial application of this compound is as a crosslinking agent for polymers containing carboxyl or hydroxyl groups, such as starches, cellulose (B213188) derivatives, and latex binders. researchgate.net Predicting the efficiency of this crosslinking process and the stability of the resulting network is crucial for optimizing product performance.

Modern computational approaches, particularly those involving machine learning, are being applied to create predictive models for material properties. In the context of materials science, algorithms can be trained on experimental data to predict the performance of new formulations, thereby reducing the time and cost of laboratory work.

A notable application of this approach involves the use of a "random forest" machine learning algorithm for the regression analysis and optimization of films composed of TEMPO-oxidized cellulose nanofibers, polyvinyl alcohol, and AZC as a crosslinker. researchgate.net In such a model, input parameters would include the concentrations of the components (e.g., cellulose, plasticizer, AZC), while the output would be the predicted material properties, such as tensile strength, elongation at break, or barrier properties. By analyzing the relationships within the training data, the model can predict the properties of untested formulations, guiding researchers to the most promising compositions.

The development of such predictive models is a significant step towards the in silico design of materials with tailored properties, where the stability and crosslinking efficiency of agents like AZC can be predicted before synthesis.

Table 2: Effect of AZC Concentration on Mechanical Properties of Spruce Galactoglucomannan Films This table contains experimental data that could be used to train a predictive model for crosslinking efficiency. researchgate.net

AZC Content (% of GGM)Plasticizer (Sorbitol, %)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
020463.53.2
520524.72.0
1020494.61.8
030352.56.7
530423.13.9
1030433.53.2

Applications in Advanced Materials Science and Engineering: Fundamental Mechanisms and Performance Enhancement

Zirconium Ammonium (B1175870) Carbonate as a Crosslinking Agent in Polymeric Systems

Mechanism of Binder Insolubilization in Paper and Coating Formulations

In the paper and coatings industry, ZAC is a highly effective insolubilizer for binders such as starch, latex, and proteins. dixonchew.co.ukdixonchew.co.uknikkeikin.com The mechanism involves the interaction of the hydroxylated zirconium polymers in the ZAC solution with functional groups on the binder molecules, primarily carboxyl (-COOH) and hydroxyl (-OH) groups. jst.go.jpdonyayekaghaz.ir

Initially, in the alkaline aqueous solution, the zirconium species interact weakly with the binder's oxygenated sites. connectchemicals.com The critical step occurs during the drying process. As water, ammonia (B1221849), and carbon dioxide are removed, reactive zirconium cations are generated. connectchemicals.comaquabond.ca These cations then form strong, irreversible covalent bonds with the binder molecules. connectchemicals.com This crosslinking process reinforces the binder matrix, leading to significantly improved properties such as water resistance, wet rub resistance, and printability. aquabond.caluxfermeltechnologies.com

A key advantage of ZAC is its rapid, on-machine curing capability, which does not require high temperatures or extended curing times. dixonchew.co.ukconnectchemicals.com The reaction is driven by the removal of water, making it highly efficient in typical paper and coating production lines. connectchemicals.com Furthermore, ZAC is a formaldehyde-free alternative, addressing environmental and health concerns associated with traditional crosslinking agents. aquabond.cadixonchew.co.uk

The interaction of ZAC with different polymer types is summarized below:

Carboxylated Polymers (e.g., Latex): Zirconium species form coordinate bonds with the carboxylate groups, creating a robust, crosslinked network. donyayekaghaz.ir

Hydroxylic Polymers (e.g., Starch, PVOH): The zirconium complexes interact with hydroxyl groups, leading to insolubilization and improved binder efficiency. donyayekaghaz.irresearchgate.net

This process ultimately enhances the mechanical strength and reduces dusting and picking of the coated paper and paperboard. dixonchew.co.uk

Application in Poly(vinyl alcohol)/Xylan (B1165943) Composite Films

Zirconium ammonium carbonate has been successfully utilized to improve the properties of biodegradable composite films made from poly(vinyl alcohol) (PVA) and xylan. The addition of ZAC as a crosslinking agent significantly enhances the mechanical and water-resisting properties of these films. researchgate.net

Research has shown that as the amount of ZAC is increased in PVA/xylan composite films, key physical properties are substantially altered. The crosslinking action of ZAC creates a more robust polymer network, which positively impacts the material's flexibility and its ability to resist water. researchgate.netresearchgate.net

A study investigating the effects of varying ZAC concentrations on PVA/xylan films yielded the following results:

ZAC Amount (%)Tensile Strength (TS) (MPa)Elongation at Break (EAB) (%)Solubility (%)
0-18.511.64
1522.10218.08.64

The data clearly demonstrates that with an increase in ZAC content up to 15%, the elongation at break (EAB) dramatically increases, indicating enhanced flexibility. Concurrently, the solubility of the composite film decreases, signifying improved water resistance. researchgate.net This makes ZAC a valuable component in the development of sustainable packaging materials with tailored properties. mdpi.com

Enhancement of Physical Properties in Water-based Ionomer Dispersions

This compound is instrumental in the formation of water-based ionomer dispersions, which are used in various coating and adhesive applications. A method has been established to introduce ZAC into polymer latices—specifically those prepared from butyl methacrylate (B99206) (BMA), butyl acrylate (B77674) (BA), and acrylic acid (AA)—without compromising their colloidal stability. researchgate.netresearchgate.net

The addition of zirconium species post-polymerization allows for the creation of ionically crosslinked networks within the polymer particles. This process enhances the physical properties of films cast from these dispersions. The zirconium ions form strong associations with the carboxylate groups of the acrylic acid units in the polymer chains. researchgate.net

This ionic crosslinking leads to improvements in:

Tensile Strength: The reinforcement of the polymer matrix by zirconium ions increases the material's strength. researchgate.net

Thermal Stability: The ionic bonds introduce a more rigid structure that can withstand higher temperatures.

Swelling Resistance: The crosslinked network restricts the uptake of solvents, making the material more durable in various environments. researchgate.net

The ability to control the degree of crosslinking by adjusting the amount of ZAC added provides a means to tailor the end properties of the ionomer films for specific performance requirements. researchgate.net

Crosslinking of Cellulose (B213188) Fibers and Synthetic Resins

The reactivity of this compound with hydroxyl groups makes it an effective crosslinking agent for cellulose fibers. researchgate.netresearchgate.net This interaction is based on the formation of hydrogen bonds between the cellulose and the ammonium ions in the ZAC solution. Upon drying, the release of carbon dioxide and ammonia facilitates the formation of new, stronger hydrogen bonds, effectively crosslinking the cellulose fibers. researchgate.net This process can be utilized to improve the strength and water resistance of paper and other cellulose-based materials. acs.org

Similarly, ZAC is used to crosslink a variety of synthetic resins that possess carboxyl or hydroxyl functional groups. kotharigroup.in This includes polymers such as:

Acrylics

Latex binders

Polyvinyl alcohol dixonchew.co.uknikkeikin.com

The crosslinking mechanism is analogous to that seen in paper coatings, where the zirconium species react with the functional groups on the polymer chains during the drying phase. connectchemicals.com This versatility makes ZAC a valuable additive for enhancing the performance of numerous water-based systems, including adhesives, paints, and coatings, by improving their durability, adhesion, and resistance properties. devineitonline.commdpi.com

This compound as a Precursor for Functional Materials Synthesis

Beyond its role as a crosslinking agent, this compound serves as a valuable and cost-effective precursor for the synthesis of advanced functional materials. Its chemical composition allows for its conversion into high-purity zirconium compounds, particularly zirconia (ZrO₂), which is a ceramic with significant industrial importance. connectchemicals.com

Synthesis of Nanosized Zirconia and Sulfated Zirconia for Catalytic Applications

A notable application of ZAC as a precursor is in the production of nanosized zirconia and sulfated zirconia, which are materials of great interest in the field of catalysis. researchgate.net Zirconia itself is a robust catalyst support due to its high thermal stability and amphoteric surface properties. mdpi.com When functionalized with sulfate (B86663) ions, it forms sulfated zirconia (SZ), a solid superacid with enhanced catalytic activity for a variety of chemical reactions. mdpi.comtsijournals.comnih.gov

A novel method has been described for producing either nanosized zirconia or sulfated zirconia from ZAC. The process involves the controlled thermal decomposition of the this compound precursor. researchgate.net This route is advantageous as it starts with an inexpensive and readily available chemical commodity. researchgate.net

The synthesis process allows for the control of particle size and crystalline phase of the resulting zirconia. For catalytic applications, achieving a high surface area and the desired crystalline structure (often tetragonal for sulfated zirconia) is crucial for maximizing performance. researchgate.netacs.org Sulfated zirconia catalysts derived from this method show potential for use in industrially significant reactions such as isomerization, alkylation, and esterification, driven by their strong acid sites. mdpi.comnih.gov

Preparation of Hydrous Zirconium Oxide Ion Exchangers

This compound (ZAC) plays a crucial role as a reagent in the synthesis of hydrous zirconium oxide (HZO), a material recognized for its ion exchange capabilities. The preparation process leverages the principles of homogeneous precipitation, where a precipitating agent is generated slowly and uniformly throughout the solution, leading to the formation of denser, more easily filterable precipitates with desirable characteristics.

The fundamental mechanism involves the use of this compound as a source of hydroxyl ions (OH⁻) through its thermal decomposition in an aqueous solution containing a zirconium salt, typically zirconium oxychloride (ZrOCl₂). scielo.brscielo.br When the solution is heated, the ammonium carbonate slowly decomposes, generating ammonia (NH₃) and carbon dioxide (CO₂). The ammonia then hydrolyzes to produce ammonium ions (NH₄⁺) and the crucial hydroxyl ions. scielo.br This gradual increase in pH throughout the solution causes the uniform precipitation of hydrous zirconium oxide. scielo.brscispace.com

This method offers advantages over conventional gel precipitation, where a base like aqueous ammonia is added directly, which can lead to localized high pH and the formation of a gelatinous precipitate that is difficult to handle. scielo.brscielo.br The homogeneous precipitation technique using ZAC or its in-situ generation results in amorphous HZO materials with high surface areas, often exceeding 148 m²/g, which is beneficial for ion exchange applications. scispace.com

Once formed, hydrous zirconium oxide functions as an amphoteric ion exchanger, capable of both cation and anion exchange depending on the pH of the surrounding solution. rsc.orgosti.gov In acidic and neutral environments, it behaves as an anion exchanger, while in alkaline solutions, it exhibits cation exchange properties. osti.gov The ion exchange mechanism is primarily attributed to outer-sphere complexation with the protonated hydroxyl groups on the HZO surface. rsc.orgnih.gov The material shows high selectivity for certain oxyanions and can be effectively regenerated using dilute acids. rsc.orgnih.gov

Table 1: Properties of Hydrous Zirconium Oxide Prepared via Homogeneous Precipitation

Precipitating AgentResulting MaterialSurface Area (SBET)Primary Exchange Behavior
Ammonium CarbonateAmorphous Hydrous Zirconium Oxide>148 m²/g (after heat treatment at 50°C) scispace.comAnionic (acidic/neutral pH), Cationic (alkaline pH) osti.gov
Urea (B33335)Amorphous Hydrous Zirconium OxideHigh, comparable to ammonium carbonate method scispace.comAnionic (acidic/neutral pH), Cationic (alkaline pH) osti.gov

Formation of Zirconium-Based Composites and Nanomaterials

This compound is a key precursor in the synthesis of advanced zirconium-based materials, particularly zirconia (ZrO₂) nanoparticles and composites. Its utility stems from its ability to decompose cleanly at elevated temperatures, yielding zirconium oxide with controlled characteristics. This makes it an inexpensive and effective starting material for various synthesis routes. researchgate.netresearchgate.net

A common method involves the thermal decomposition of a monolith or paste derived from an aged this compound solution. researchgate.netresearchgate.net The process begins with an aqueous solution of ZAC, which, upon aging at room temperature, loses water and ammonia, leading to increased viscosity and the formation of a transparent monolith. researchgate.net Subsequent calcination of this monolith at specific temperatures drives the decomposition of the carbonate and hydroxyl groups, ultimately leading to the formation of zirconia. researchgate.net The calcination temperature is a critical parameter that influences the crystalline phase (amorphous, tetragonal, or monoclinic) and particle size of the resulting zirconia nanoparticles. researchgate.netrsc.org For instance, exothermic peaks observed around 440-450°C during differential thermal analysis (DTA) correspond to the transformation from an amorphous to a crystalline structure. researchgate.net

This precursor route allows for the production of nanosized zirconia particles, with sizes reported in the range of 5 to 7 nm. researchgate.net These nanomaterials are foundational for creating advanced composites. For example, ZAC can be used as a crosslinking agent to form nanocomposites with biopolymers like starch nanoparticles and cellulose nanocrystals. researcher.life The crosslinking occurs as ZAC reacts with hydroxyl groups on the polymer chains, enhancing the mechanical properties and water resistance of the resulting biocomposite material. researcher.life Similarly, chitin-ZrO₂ hybrid materials can be formed where the interaction is suggested to occur through hydrogen bonds between the chitin (B13524) and the in-situ formed zirconia. researcher.life The versatility of ZAC as a precursor is crucial for developing these advanced materials for a wide range of applications.

Catalytic Roles of this compound and its Derivatives

Heterogeneous and Homogeneous Catalysis

This compound and, more significantly, its derivatives like zirconia (ZrO₂) and sulfated zirconia, are pivotal in the field of catalysis. researchgate.netmcc-hamburg.de While ZAC itself can be a component in catalytic systems, it is more frequently used as a precursor to produce highly active catalytic materials. connectchemicals.comsigmaaldrich.com

Derivatives such as zirconia are widely used as heterogeneous catalysts. A notable application is the production of sulfated zirconia, a superacid material, from a ZAC precursor. researchgate.net Sulfated zirconia is highly efficient for reactions like the isomerization of alkanes and other acid-catalyzed reactions such as alkylation, esterification, and condensation, often performing under milder conditions and with greater selectivity than traditional liquid acids. researchgate.net The use of ZAC provides an inexpensive and efficient route to these high-value catalysts. researchgate.net

In homogeneous catalysis, zirconium-based compounds are known to catalyze polymerization reactions. acs.org Zirconium complexes can act as catalysts for the ring-opening polymerization (ROP) of lactides to produce poly(lactic acid) (PLA), a biodegradable alternative to petrochemical-based plastics. acs.org ZAC can also be a starting material for creating other catalytically active zirconium species. For instance, it can be reacted with borax (B76245) to form an acid-base bifunctional catalyst for selective organic transformations. sigmaaldrich.com

Support Media for Other Catalytic Systems

The derivatives of this compound, particularly high-surface-area zirconia, serve as excellent support media for other catalytic systems. mcc-hamburg.de The role of a catalyst support is to provide a stable, high-surface-area matrix onto which active catalytic species (like precious metals) can be dispersed. This dispersion maximizes the active surface area of the catalyst, improving its efficiency and stability.

Zirconia synthesized from ZAC is thermally stable and chemically resistant, making it an ideal support material. mcc-hamburg.de Its properties can be tailored by controlling the synthesis conditions during its preparation from the ZAC precursor. The amphoteric nature of zirconia's surface allows it to interact with both acidic and basic species, which can be beneficial in various catalytic reactions. Its use as a catalyst carrier is significant in the chemical industry for processes requiring robust and efficient catalytic systems. mcc-hamburg.de

Advanced Industrial Applications Derived from this compound Chemistry

Role in Paint Drier Formulations as Toxic Metal Replacement

In the coatings industry, zirconium compounds derived from precursors like this compound have become the most widely accepted replacement for toxic lead-based paint driers. specialchem.comgoldstab.com Paint driers, or siccatives, are metal carboxylate catalysts that accelerate the oxidative drying and curing of oil-based and alkyd paints. morpholine.cc Historically, lead was a primary "through drier," ensuring the uniform curing of the entire paint film, not just the surface. paintingbestpractices.comipen.org However, due to the high toxicity of lead, its use has been largely eliminated. goldstab.comemerald.com

Zirconium driers effectively fulfill the role of a through drier. specialchem.comipen.org The fundamental mechanism involves the formation of coordination bonds between the zirconium metal and the hydroxyl and carboxyl groups present in the alkyd resin polymer chains. specialchem.com This process creates cross-links, leading to the aggregation of macromolecules and the formation of a durable, polymerized film. emerald.com Zirconium is an integral part of this final film structure. emerald.com

Unlike primary driers such as cobalt, which primarily act as oxidation catalysts on the paint surface, zirconium ensures the bulk of the film cures evenly, preventing defects like wrinkling. specialchem.compaintingbestpractices.com For optimal performance, zirconium is almost always used in combination with a primary drier (like cobalt or manganese) and often an auxiliary drier (like calcium). specialchem.comipen.org This combination provides a balanced drying process, achieving results very close to the performance of older cobalt/lead/calcium systems. specialchem.com

Table 2: Typical Drier Combination for Alkyd Paints Using Zirconium

Drier MetalFunctionTypical Dosage (% metal on binder solids) specialchem.comBenefits of Zirconium Replacement emerald.com
CobaltPrimary Drier (Surface Drying)0.05% - 0.06%Eliminates lead toxicity, Improves gloss and color retention, Eliminates sulphide discoloration, Increases film hardness and adhesion
ZirconiumThrough Drier (Bulk Curing)0.3% - 0.4%
CalciumAuxiliary Drier (Promotes drying, improves gloss)0.15% - 0.2%

The replacement of lead with zirconium not only addresses toxicity concerns but also offers several performance enhancements, including improved film hardness, better gloss, and the elimination of sulphide staining that can occur with lead driers. emerald.com

Adhesion Promotion in Surface Coatings

This compound (AZC) serves as a highly effective crosslinking agent and adhesion promoter in a variety of water-based surface coatings, including paints, inks, and adhesives. google.comusda.govmcc-hamburg.de Its primary function is to enhance the cohesion of the coating and its adhesion to the substrate by chemically bonding with the binder molecules in the formulation. connectchemicals.com This performance enhancement is achieved through a specific set of fundamental mechanisms that occur during the drying and curing process of the coating.

Fundamental Mechanisms of Adhesion Promotion

The mechanism of adhesion promotion by this compound is centered on its decomposition and subsequent reaction with functional groups present in the coating's binder. AZC is typically an alkaline aqueous solution containing anionic hydroxylated zirconium polymers. connectchemicals.comgoogle.com When incorporated into a coating formulation, it interacts with the binder molecules, which commonly include polymers with carboxyl (-COOH) or hydroxyl (-OH) groups. connectchemicals.com

The key steps in the mechanism are as follows:

Application and Initial Interaction: The AZC solution is added to the coating formulation, where it disperses and interacts weakly with the oxygenated sites on the binder molecules. connectchemicals.com

Drying and Decomposition: As the coating dries, water, ammonia, and carbon dioxide evaporate. connectchemicals.comluxfermeltechnologies.com This loss of volatile components is crucial as it drives the decomposition of the stable zirconium carbonate complex.

Generation of Reactive Species: The evaporation of ammonia and carbon dioxide leads to the generation of highly reactive cationic zirconium species. connectchemicals.com

Crosslinking Reaction: These reactive zirconium cations then react with the carboxyl and hydroxyl groups on the binder polymers. connectchemicals.com This reaction results in the formation of strong, irreversible covalent bonds between the binder molecules, creating a densely crosslinked network. connectchemicals.com This process is not dependent on high temperatures for curing to occur. connectchemicals.com

This crosslinking action reinforces the binder matrix, significantly improving the internal strength of the coating and its adhesion to various substrates. dixonchew.co.uk The zirconium acts as a chemical bridge, connecting the polymer chains of the binder and anchoring the coating to the substrate surface, particularly those with hydroxyl groups. researchgate.net

Performance Enhancement

The formation of a robust, crosslinked network within the coating leads to several critical performance enhancements:

Improved Water and Scrub Resistance: The covalent bonds formed are stable and water-resistant, which significantly insolubilizes the binder. connectchemicals.comgoogle.com This makes the cured coating much more resistant to water, humidity, and mechanical abrasion or scrubbing. usda.gov

Rapid Curing: The crosslinking reaction is driven by the evaporation of volatile components, allowing for a rapid cure at ambient temperatures without the need for extended high-temperature baking. connectchemicals.comluxfermeltechnologies.com

Formaldehyde-Free Formulations: AZC is an inorganic crosslinker and provides a formaldehyde-free alternative to traditional formaldehyde-based resins, which is advantageous for environmental and safety reasons. connectchemicals.comgoogle.com

The effectiveness of AZC is observed across a wide range of common binders used in the coatings industry.

Table 1: Binders Crosslinked by this compound and Resulting Performance Benefits

Binder TypePrimary Functional GroupsKey Performance EnhancementsSupporting Citation(s)
StarchHydroxyl (-OH)Increased water resistance, improved printability, reduced dusting and linting. connectchemicals.comluxfermeltechnologies.comdixonchew.co.uk
Carboxylated Latex (e.g., Styrene Acrylic)Carboxyl (-COOH)Enhanced scrub resistance, improved adhesion to substrates, greater water resistance. connectchemicals.comluxfermeltechnologies.com
Polyvinyl Alcohol (PVOH)Hydroxyl (-OH)Significantly improved water resistance, formation of strong and stiff films. connectchemicals.comluxfermeltechnologies.com
Carboxymethyl Cellulose (CMC)Carboxyl (-COOH), Hydroxyl (-OH)Increased insolubility and wet strength. connectchemicals.comluxfermeltechnologies.com
Proteins (e.g., Casein)Carboxyl (-COOH), Amine (-NH2)Improved water resistance and binder insolubilization. luxfermeltechnologies.com

Research has also explored the impact of curing temperature on coatings containing AZC. For instance, on galvanized steel, excellent corrosion resistance was achieved when the coating was cured at 80°C. researchgate.net However, at higher temperatures (above 160°C), dehydration can cause volume shrinkage and the formation of fissures in the coating, which may reduce its protective properties. researchgate.net This highlights the importance of optimizing curing conditions to maximize performance.

Deposit Control in Industrial Processes

In various industrial processes, particularly in pulp and papermaking utilizing recycled fibers, the accumulation of unwanted deposits can cause significant operational problems. This compound is employed as a deposit control agent, specifically to mitigate issues caused by contaminants known as "stickies". google.comusda.govgoogle.com

Fundamental Mechanisms of Deposit Control

Stickies are tacky, resinous contaminants introduced into the papermaking process from recycled paper sources, which include hot melt adhesives, pressure-sensitive adhesives (PSAs), and coating binders. google.comusda.govbalajichemsolutions.com These materials can agglomerate and deposit on machinery such as wires, felts, and rollers, leading to production downtime, reduced product quality, and increased cleaning costs. ippta.co

The primary mechanism by which this compound controls these deposits is through detackification . google.comusda.gov

Reaction with Adhesive Components: Zirconium compounds, including AZC, react directly with the chemical components of many hot melt and pressure-sensitive adhesives. google.com These adhesives are often polymers with functional groups that can interact with the zirconium species.

Reduction of Tackiness: This chemical interaction alters the surface properties of the adhesive particles, significantly reducing their natural tackiness and tendency to stick to each other and to equipment surfaces. google.com

Passivation and Fixation: By neutralizing the tacky nature of these contaminants, AZC effectively passivates them. The detackified particles are then less likely to agglomerate into larger, more problematic deposits. gatech.edu Instead, they remain as small, non-tacky particles within the pulp slurry. usda.gov These passivated particles are then carried along with the fibers and become incorporated into the final paper sheet or are adsorbed onto fine cellulosic particles and removed with the white water. usda.gov

This mechanism prevents the build-up of stickies on critical machine parts, allowing for smoother and more continuous operation. google.com

Performance Enhancement in Industrial Processes

The use of this compound for deposit control leads to tangible performance enhancements in industrial settings, especially in paper recycling mills:

Reduced Machine Downtime: By preventing the accumulation of sticky deposits on felts, wires, and rollers, the frequency of machine breaks and the need for cleaning shutdowns are significantly reduced. google.com

Improved Product Quality: The control of stickies minimizes their presence as defects (such as spots and holes) in the final paper product, leading to a higher quality and more consistent output. google.com

Enhanced Process Stability: The detackification of contaminants contributes to a more stable wet-end chemistry in the papermaking process. google.com AZC can be effective across different pH ranges, although its selection should be aligned with the specific conditions of the mill. usda.gov

Compatibility with Other System Components: In some applications, AZC can interact with other components in the system, such as starch, to form water-insoluble networks that can further help in managing deposits. google.com

The effective application of AZC for deposit control often requires optimizing the addition point and dosage. It is typically recommended to add the chemical as far upstream from the headbox as possible to ensure adequate reaction time with the contaminants. usda.gov

Table 2: this compound in Deposit Control

Industrial ProcessTarget DepositMechanism of ActionPerformance OutcomeSupporting Citation(s)
Pulp and Papermaking (Recycled Fiber)"Stickies" (Hot Melts, Pressure-Sensitive Adhesives)Detackification via chemical reaction with adhesive polymers.Reduced deposits on machinery, less downtime, improved paper quality. google.comusda.govgoogle.com
Wet-End Papermaking ProcessPitch and other organic contaminantsInteraction and passivation of tacky organic materials.Prevention of pitch deposition on machinery and in the final paper product. google.com

Environmental Behavior and Degradation Pathways of Zirconium Ammonium Carbonate

Decomposition Under Environmental Conditions and Associated Chemical Byproducts

Zirconium ammonium (B1175870) carbonate (AZC) is a complex inorganic compound that undergoes decomposition under various environmental conditions, primarily driven by changes in temperature and evaporation. In its aqueous solution form, AZC is not a simple salt but exists as anionic hydroxylated zirconium polymers. bhalla-zircon.comamericanelements.com The stability of this compound is finite, and its decomposition leads to the release of volatile byproducts and the formation of more stable zirconium species.

The primary pathway for decomposition occurs during the drying process. As water is removed from an AZC solution, a reaction is driven to completion that results in the loss of ammonia (B1221849) (NH₃) and carbon dioxide (CO₂). bhalla-zircon.comconnectchemicals.com This process is fundamental to its application as a crosslinker in various industries. The volatilization of ammonia and the displacement of carbonate groups allow for the formation of reactive zirconium cations that can then interact with other materials. connectchemicals.comresearchgate.net

Heating accelerates the decomposition process. In composite systems, when mixtures containing AZC are heated, the compound begins to break down, releasing ammonia, carbon dioxide, and water. researchgate.netresearchgate.net Thermal analysis has identified specific endothermic events associated with this degradation; for instance, events have been observed at 115 °C and 155 °C, with the latter being linked to dehydration. researchgate.net Under conditions of thermal decomposition, the final product of thermolysis is typically zirconium dioxide (ZrO₂), a highly stable ceramic material. osti.gov

Another significant degradation pathway, particularly in aqueous solutions, is a process known as oxolation. This chemical process involves the loss of the carbonate group and results in the formation of an insoluble polymer gel of zirconium oxide. google.com Oxolation can be a problem affecting the stability of AZC solutions, and it is notably exacerbated at dilute concentrations. google.com

The table below summarizes the conditions that lead to the decomposition of zirconium ammonium carbonate and the resulting chemical byproducts.

ConditionDriving FactorKey Chemical ByproductsFinal Residue (Typical)
Evaporation/Drying Loss of waterAmmonia (NH₃), Carbon Dioxide (CO₂)Reactive Zirconium Species
Heating Increased temperatureAmmonia (NH₃), Carbon Dioxide (CO₂), Water (H₂O)Zirconium Dioxide (ZrO₂)
Dilution in Water Low concentrationCarbonate groupsZirconium Oxide (via oxolation)

Polymerization and Stability Considerations in Aqueous Environments

Aqueous solutions of this compound are alkaline and contain complex, anionic hydroxylated zirconium polymers. bhalla-zircon.comamericanelements.com The compound's behavior in water is characterized by the presence of these polymeric species rather than simple monomeric ions. The degree of polycondensation of these zirconium species is influenced by the concentration of carbonate; a higher number of carbonate ligands linked to each zirconium atom tends to favor the formation of less condensed, or less polymerized, complexes. researchgate.net

The stability of these aqueous solutions is a critical factor for their storage and application. Under ambient temperatures and in a sealed container, a typical AZC solution can remain stable for at least six to eight months. bhalla-zircon.com However, the stability is sensitive to several factors, including temperature, concentration, and time.

Key Factors Affecting Stability:

Temperature: Elevated temperatures can compromise the stability of the solution, potentially leading to gelation. bhalla-zircon.com For example, some formulations are noted to be stable for at least 10 hours at a temperature of 60°C. google.com

Concentration: Dilution can negatively impact stability. AZC is susceptible to oxolation, a process where the carbonate group is lost, leading to the formation of an insoluble zirconium oxide gel. google.com This issue is more pronounced in dilute solutions. google.com

pH: The solution is alkaline, and its stability is maintained within a specific pH range. It is recommended that the pH of formulations containing AZC should not drop below 7. connectchemicals.com

Additives: The stability of AZC solutions can be enhanced through the addition of chelating agents or stabilizers. google.com Tartaric acid and gluconic acid are sometimes added, typically in amounts of 1-2% by weight, to improve storage stability. google.comsigmaaldrich.com

The table below outlines the primary factors that influence the stability of this compound in aqueous environments.

FactorEffect on StabilityConsequence of InstabilityMitigation Strategy
High Temperature Decreases stabilityGelationStore away from direct heat
Dilution Decreases stabilityOxolation, precipitation of zirconium oxide gelUse at recommended concentrations; add as a final ingredient to formulations
Low pH (<7) Destabilizes the polymeric structurePrecipitationMaintain alkaline conditions (pH 7.5 - 10)
Aging Gradual degradation over timePotential for increased viscosity and gelationUse within recommended shelf life (e.g., 12 months)
Absence of Stabilizers Reduced shelf life and stabilityPremature degradationAddition of chelating agents like tartaric or gluconic acid

Interaction with Organic Matrices and Degradation in Composite Systems

This compound is widely used as an effective crosslinking agent, particularly for water-soluble polymers and binders that possess carboxyl (-COOH) or hydroxyl (-OH) functional groups. bhalla-zircon.comconnectchemicals.com Its interaction with organic matrices is a chemically driven process that significantly alters the properties of the resulting composite material.

The crosslinking mechanism begins when the AZC solution is added to a polymer formulation. Initially, it interacts weakly with the oxygenated sites on the polymer chains. connectchemicals.com The primary reaction is triggered during the drying or curing stage. As water, ammonia, and carbon dioxide are driven off, highly reactive zirconium cations are generated. connectchemicals.com These cations then form strong, irreversible covalent and coordination bonds with the carboxylate or hydroxyl groups of the polymer. connectchemicals.comresearchgate.net This reaction is not dependent on high heat and can proceed to completion as the system dries, creating a stable, crosslinked polymer network. connectchemicals.com

The inclusion of AZC has a pronounced effect on the properties of composite materials. In studies with poly(vinyl alcohol) (PVA) and xylan (B1165943) composite films, the addition of AZC was shown to:

Improve water resistance and decrease solubility. researchgate.netresearchgate.net

Enhance mechanical properties, particularly the elongation at break. researchgate.net

Influence the thermal stability and the rate of degradation in soil. researchgate.net

The following table presents research findings on the effect of varying amounts of this compound on the properties of a PVA/xylan composite film, demonstrating its interaction with an organic matrix. researchgate.net

AZC Amount (% of polymer)Tensile Strength (MPa)Elongation at Break (%)Solubility (%)
0%-18.5%11.64%
15%22.10218.0%8.64%

Emerging Research Avenues and Future Directions for Zirconium Ammonium Carbonate

Elucidation of Complex Speciation for High-Performance Material Design

A fundamental area of emerging research is the detailed investigation of the complex chemical species that exist in aqueous solutions of Zirconium Ammonium (B1175870) Carbonate. researchgate.net Understanding the speciation—the distribution and structure of different zirconium complexes—is critical for designing materials with specific, high-performance characteristics. The performance of ZAC in many of its applications is directly linked to the nature of the zirconium species present in the solution. google.com

Recent studies have employed advanced analytical techniques to unravel the intricate chemistry of ZAC solutions. Through methods such as extended X-ray absorption fine structure (EXAFS), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, researchers have been able to identify and characterize the various zirconium complexes. researchgate.net One significant finding has been the identification of a monomeric zirconium carbonate complex, [Zr(CO₃)₄]⁴⁻, under specific concentration ranges of carbonate and ammonium. researchgate.net The presence and stability of such monomeric species, as opposed to polymeric forms, are believed to significantly influence the reactivity and cross-linking efficiency of ZAC in various applications. researchgate.netgoogle.com

The molar ratio of carbonate to zirconium has been identified as a critical parameter governing the degree of polymerization of zirconium (IV) ions in solution. google.com By carefully controlling this ratio, it is possible to favor the formation of specific monomeric or dimeric species that exhibit enhanced cross-linking performance with water-soluble polymers. google.com This level of molecular control is a key objective for the design of advanced materials where precise cross-linking density and network formation are paramount.

Future research in this area will likely focus on developing a more comprehensive understanding of the thermodynamic and kinetic factors that govern speciation in ZAC solutions. This knowledge will be instrumental in creating predictive models for material design, allowing for the a priori selection of conditions to achieve desired material properties.

Analytical Technique Information Gained on ZAC Speciation Key Findings
Extended X-ray Absorption Fine Structure (EXAFS)Determination of the local coordination environment around the zirconium ion, including coordination numbers and bond distances.Evidence for the bidentate coordination of four carbonate ions to the zirconium ion in the monomeric [Zr(CO₃)₄]⁴⁻ complex. researchgate.net
Raman SpectroscopyIdentification of vibrational modes of the carbonate and zirconium-oxygen bonds, providing insights into the structure of the complexes.Corroborates the coordination environment determined by EXAFS and helps to distinguish between different zirconium carbonate species. researchgate.net
Nuclear Magnetic Resonance (NMR) SpectroscopyProvides information on the chemical environment of ¹³C nuclei in the carbonate ligands, helping to confirm the coordination mode.Confirms the bidentate coordination of the carbonate ions to the zirconium center. researchgate.net

Optimization of Synthesis Parameters for Enhanced Material Properties

Building on the fundamental understanding of speciation, a significant research thrust is the optimization of synthesis parameters to tailor the properties of materials derived from Zirconium Ammonium Carbonate. The conditions under which ZAC is prepared and subsequently used have a profound impact on the performance of the final product.

Key synthesis parameters that are being actively investigated include:

pH: The pH of the ZAC solution is a critical factor that influences the stability of the zirconium complexes and their reactivity. For many cross-linking applications, it is recommended to maintain the pH above 7 to prevent premature gelation or precipitation. connectchemicals.com

Temperature: The thermal stability of ZAC solutions is an important consideration. Elevated temperatures can lead to the decomposition of the complex, with the loss of ammonia (B1221849) and carbon dioxide, which can trigger the cross-linking reaction. bhalla-zircon.com Understanding the effect of temperature is crucial for controlling the curing process in applications like coatings and adhesives. researcher.life

Concentration: The concentrations of both the zirconium species and the co-reactants (e.g., binders, polymers) are carefully controlled to achieve the desired degree of cross-linking and material strength. connectchemicals.com

Molar Ratios: As discussed previously, the molar ratio of carbonate to zirconium is a key determinant of the speciation and, consequently, the cross-linking efficiency. google.com Adjusting this ratio allows for the fine-tuning of properties such as water resistance and printability in paper coatings. connectchemicals.com

For instance, in the paper industry, the addition level of ZAC is empirically determined to achieve the desired enhancement in properties like water resistance and printability. connectchemicals.com The goal is to optimize the formulation to ensure rapid and efficient cross-linking with binders such as starch and latex upon drying, without the need for high curing temperatures. connectchemicals.com

Future work in this area will involve high-throughput experimental methodologies and computational modeling to rapidly screen a wide range of synthesis parameters. This will accelerate the discovery of optimal conditions for producing materials with enhanced mechanical, thermal, and chemical properties.

Development of Novel this compound-Based Catalysts

This compound is gaining attention as a versatile precursor for the synthesis of advanced catalytic materials, particularly zirconium dioxide (zirconia, ZrO₂). researchgate.net Zirconia-based catalysts are known for their thermal stability, and both acidic and basic properties, making them suitable for a wide range of chemical transformations. nih.govrsc.org

The properties of the final zirconia catalyst, such as its crystal phase, particle size, surface area, and porosity, are strongly influenced by the synthesis method and the nature of the precursor. By using ZAC as a starting material, researchers can exert a degree of control over these properties. For example, a novel method has been described for producing nanosized zirconia or sulfated zirconia from ZAC. researchgate.net The ability to produce nanosized particles is particularly advantageous for catalysis, as it leads to a higher surface area and a greater number of active sites.

Current research is focused on several key areas:

Controlling Crystal Phase: Zirconia can exist in several crystalline forms (monoclinic, tetragonal, and cubic), each with different catalytic properties. The synthesis conditions, including calcination temperature, can be adjusted to favor the formation of a specific phase. nanoient.org

Creating Mesoporous Structures: The development of mesoporous zirconia with a high surface area and uniform pore size is a major goal. Such materials can enhance catalyst activity and selectivity by facilitating the diffusion of reactants and products.

Doping with Other Metals: The catalytic properties of zirconia can be further enhanced by doping it with other metals. ZAC can be used in co-precipitation methods to create mixed-metal oxide catalysts with unique functionalities.

Sulfated Zirconia Superacids: The sulfation of zirconia leads to the formation of superacidic sites, which are highly active for reactions such as isomerization and alkylation. researchgate.net Research is ongoing to optimize the sulfation process when starting from a ZAC precursor.

The versatility of ZAC as a precursor opens up possibilities for designing a new generation of catalysts for applications in green chemistry, biomass conversion, and pollution control. rsc.org

Exploration in Advanced Manufacturing Technologies

The unique properties of zirconium-based materials are being leveraged in the field of advanced manufacturing, particularly in additive manufacturing, also known as 3D printing. While the direct use of this compound in 3D printing is not widespread, its role as a precursor to zirconium oxide is highly relevant.

Zirconium oxide is a ceramic material prized for its high strength, fracture toughness, and biocompatibility. mcc-hamburg.de These properties make it an attractive material for producing complex, high-performance components through 3D printing. One of the promising 3D printing technologies for ceramics is inkjet printing, where a suspension of ceramic particles is selectively deposited layer by layer. zircon-association.org

Emerging research in this area is focused on:

Developing Stable Zirconia Inks: The formulation of stable, jettable inks containing zirconia nanoparticles is a key challenge. The properties of the zirconia powder, which can be derived from ZAC, are critical for achieving a high-quality ink.

Optimizing Printing and Sintering Processes: The printing parameters and the subsequent sintering process must be carefully controlled to produce dense, defect-free ceramic parts with the desired mechanical properties.

Applications in Biomedical and Aerospace: 3D-printed zirconia components are being explored for a variety of applications, including dental implants, bone scaffolds, and components for aerospace systems that require high thermal and chemical resistance.

The ability to produce custom-designed zirconia parts through 3D printing has the potential to revolutionize manufacturing in several high-tech industries. As a readily available and cost-effective precursor, ZAC could play an important role in the supply chain for these advanced manufacturing processes.

Tailoring this compound Systems for Specific Functional Demands

A significant area of ongoing research is the tailoring of this compound systems to meet the specific functional demands of a diverse range of applications. This involves modifying the ZAC solution itself or the formulation in which it is used to achieve a desired performance characteristic.

One of the primary functions of ZAC is as a cross-linker for water-soluble polymers and binders. americanelements.comdixonchew.co.uk By forming covalent bonds with functional groups on the polymer chains, ZAC can significantly improve properties such as water resistance, adhesion, and mechanical strength. connectchemicals.com

Examples of tailoring ZAC systems for specific functional demands include:

Paper and Paperboard Coatings: ZAC is used as an insolubilizer for binders in paper coatings to improve printability and water resistance. connectchemicals.comzircon-association.org The formulation can be optimized to control the cure rate and the final properties of the coated paper.

Water-Based Inks and Varnishes: In water-based inks, ZAC can act as a cross-linker to improve adhesion to the substrate and enhance scrub resistance. dixonchew.co.uk

Adhesives: The addition of ZAC to adhesive formulations can increase bond strength and improve water resistance.

Textiles and Leather: ZAC is a component of water-repellent formulations for textiles and leather. luxfermeltechnologies.com

Flame Retardants: ZAC is used as a flame retardant in materials such as textiles and plastics, where it helps to slow the formation of flames. mcc-hamburg.de

A key strategy for tailoring ZAC systems is the use of chelating agents. The addition of chelating agents, such as ethanolamine, tartaric acid, or citric acid, to the ZAC solution can modify the reactivity of the zirconium species and enhance the cross-linking performance. google.com This allows for greater control over the cross-linking reaction and the final properties of the material.

Q & A

Q. What are the standard methods for synthesizing and characterizing zirconium ammonium carbonate in laboratory settings?

this compound is synthesized by reacting zirconium salts with ammonium carbonate under controlled pH and temperature. Key characterization methods include:

  • Fourier-transform infrared (FTIR) spectroscopy to identify carbonate and ammonium functional groups.
  • X-ray diffraction (XRD) to confirm crystallinity and phase purity.
  • Elemental analysis (e.g., ICP-OES) to verify stoichiometry (molecular formula: 2(NH₄)·C₂H₂O₈Zr, molecular weight: 281.33) .
  • Thermogravimetric analysis (TGA) to assess thermal stability and decomposition pathways.

Q. How does the stability of this compound vary under different pH and temperature conditions?

this compound decomposes in acidic environments (pH < 5) to release CO₂ and NH₃, forming zirconium oxyhydroxides. At elevated temperatures (>80°C), it undergoes thermal decomposition, producing ZrO₂ and volatile ammonium compounds. Stability studies should monitor:

  • pH-dependent solubility using titration or conductivity measurements.
  • Kinetic stability via time-resolved UV-Vis spectroscopy under varying temperatures .

Q. What analytical techniques are recommended for identifying this compound in mixed-ligand systems?

  • Raman spectroscopy to detect carbonate vibrational modes (~1050 cm⁻¹).
  • Extended X-ray absorption fine structure (EXAFS) to probe local coordination environments around zirconium atoms, particularly in the presence of competing ligands (e.g., carboxylic acids) .
  • Ion chromatography to quantify ammonium and carbonate ions post-decomposition .

Advanced Research Questions

Q. How do ligand exchange reactions between this compound and carboxylic acids influence its coordination chemistry?

Carboxylic acids (e.g., citric, tartaric) displace carbonate ligands in this compound, forming stable Zr-carboxylate complexes. Key methodologies include:

  • EXAFS analysis to track changes in Zr-O bond lengths and coordination numbers during ligand substitution .
  • UV absorption spectroscopy to monitor reaction kinetics and equilibrium constants.
  • Computational modeling (DFT) to predict ligand affinity trends and intermediate structures .

Q. What challenges arise in quantifying trace hafnium impurities in this compound, and how are they addressed?

Hafnium (Hf) is a common impurity in Zr compounds, affecting material properties. Analytical strategies include:

  • Inductively coupled plasma mass spectrometry (ICP-MS) with isotopic dilution for ppm-level detection.
  • Spectrographic methods (e.g., emission spectroscopy) to resolve Hf/Zr ratios using calibrated working curves (e.g., Hf detection limit: 0.0012%) .
  • Standard addition protocols to mitigate matrix effects in complex samples .

Q. What role does this compound play in synthesizing advanced ceramic materials, and how is its reactivity controlled?

this compound serves as a precursor for ZrO₂-based ceramics (e.g., PTC thermistors). Key considerations include:

  • Calcination conditions (temperature ramp rate, atmosphere) to control ZrO₂ crystallite size and phase (tetragonal vs. monoclinic).
  • Doping strategies (e.g., Y³⁺, Ce⁴⁺) to stabilize high-temperature phases, analyzed via XRD and electron microscopy .
  • In situ Raman spectroscopy during thermal treatment to monitor phase transitions .

Methodological Best Practices

  • Handling and Storage : Store in airtight containers at room temperature to prevent hydrolysis. Use nitrile gloves and Tyvek® suits to avoid skin contact, as ammonium carbonate is hygroscopic and releases irritants (NH₃, CO₂) upon decomposition .
  • Reproducibility : Precisely control reactant molar ratios (e.g., Zr⁴⁺:NH₄⁺:CO₃²⁻ = 1:2:2) and reaction pH (8–10) during synthesis to ensure batch consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.